3,6-Dimethylpyridazine
Description
Overview of Pyridazine (B1198779) Core Structures in Contemporary Chemical Research
The pyridazine nucleus is a versatile scaffold found in a multitude of biologically active molecules. tandfonline.comrjptonline.org Its unique electronic and steric properties, conferred by the adjacent nitrogen atoms, make it a valuable component in the design of novel compounds. Pyridazine derivatives have been extensively investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects. nih.govresearchgate.net In medicinal chemistry, the pyridazine core is often considered a "privileged structure" due to its ability to interact with various biological targets. nih.gov The development of pyridazine-based compounds has led to several marketed drugs and numerous candidates in clinical trials, underscoring the significance of this heterocyclic system in drug discovery. nih.gov
Historical Context of Pyridazine Derivative Investigations
The exploration of pyridazine and its derivatives has a rich history, with research intensifying over the past few decades. rjptonline.org Initially, investigations focused on the fundamental synthesis and reactivity of the pyridazine ring system. Over time, the discovery of the diverse biological activities associated with pyridazine-containing molecules spurred a significant increase in research efforts. rjptonline.orgscholarsresearchlibrary.com This has led to the development of a vast library of pyridazine derivatives with a broad spectrum of applications, from pharmaceuticals to agrochemicals. rjptonline.orgscholarsresearchlibrary.com The continuous evolution of synthetic methodologies has further enabled the creation of complex and functionally diverse pyridazine-based structures.
Rationale for Focused Research on 3,6-Dimethylpyridazine
This compound (CAS 1632-74-2) is a bicyclic heteroaromatic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a pyridazine core with methyl groups at the 3 and 6 positions, influences its reactivity and makes it a key intermediate in the synthesis of more complex heterocyclic compounds. The planar structure and the presence of sp² hybridized nitrogen atoms give it unique electronic properties that are leveraged in various applications. Research into this compound is driven by its potential use in creating novel materials and biologically active molecules. For instance, it has been used in the development of vinylene-linked covalent organic frameworks (COFs) with exceptional water-harvesting capabilities. researchgate.net
Scope and Objectives of Academic Inquiry into this compound
The primary objective of academic research on this compound is to fully elucidate its chemical behavior and explore its potential applications. This includes developing efficient and scalable synthetic routes to the compound. A significant area of inquiry involves understanding its reactivity and how it can be utilized as a precursor for the synthesis of a wide range of other chemical compounds. Furthermore, researchers are actively investigating its role as a ligand in coordination chemistry and its potential in materials science, particularly in the creation of functional polymers and frameworks. researchgate.net The exploration of its derivatives for potential biological activities also remains a key focus of ongoing research.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C6H8N2 |
| Molar Mass | 108.14 g/mol |
| CAS Number | 1632-74-2 |
| PubChem CID | 527031 nih.gov |
| Appearance | Data not readily available |
| Boiling Point | Data not readily available |
| Melting Point | Data not readily available |
| Solubility | Data not readily available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-3-4-6(2)8-7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVTUIRPHLSMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335759 | |
| Record name | 3,6-dimethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632-74-2 | |
| Record name | 3,6-dimethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dimethylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3,6 Dimethylpyridazine and Its Derivatives
Cyclocondensation Strategies in Pyridazine (B1198779) Ring Formation
Cyclocondensation reactions are a cornerstone in the synthesis of the pyridazine ring system. These strategies typically involve the reaction of a 1,4-dicarbonyl compound with a hydrazine (B178648) derivative, leading to the formation of the six-membered diazine ring.
Cyclocondensation of 1,4-Diketones with Hydrazine Hydrate (B1144303)
The most direct and widely employed method for synthesizing 3,6-dimethylpyridazine is the cyclocondensation of 2,5-hexanedione (B30556) with hydrazine hydrate. This reaction provides a straightforward route to the desired pyridazine core.
The reaction mechanism proceeds through a series of well-defined steps. Initially, the nucleophilic nitrogen atoms of hydrazine hydrate attack the electrophilic carbonyl carbons of 2,5-hexanedione. This is followed by the formation of a diimine intermediate. Subsequent intramolecular dehydration leads to the formation of 3,6-dimethyl-1,4,5,6-tetrahydropyridazine. The final step involves aromatization, often achieved through oxidation, to yield the stable this compound.
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the molar ratio of the reactants.
| Parameter | Optimized Condition | Rationale |
| Solvent | Ethanol (B145695) or aqueous ethanol | Facilitates dissolution of reactants and promotes reaction homogeneity. |
| Temperature | Reflux | Increases reaction rate. |
| Stoichiometry | 1:1.2 (Diketone:Hydrazine) | A slight excess of hydrazine ensures complete conversion of the diketone. |
| A summary of optimized reaction conditions for the synthesis of this compound. |
A typical procedure involves refluxing a mixture of 2,5-hexanedione and hydrazine monohydrate in ethanol for several hours. chemicalbook.com After the initial reaction, the intermediate is often treated with a catalyst like palladium on activated carbon in a solvent such as benzene (B151609) to facilitate aromatization, leading to the final product. chemicalbook.com
Achieving high yields and purity is a primary goal in the synthesis of this compound. Various techniques are employed to enhance the yield, including careful control of reaction parameters as mentioned above. Purity assessment is typically carried out using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatography. For instance, a synthesis of this compound reported a yield of 56% after purification by silica (B1680970) gel column chromatography. chemicalbook.com The purity was confirmed by 1H NMR spectroscopy, which showed characteristic peaks for the methyl and pyridazine ring protons. chemicalbook.com
Optimization of Reaction Conditions: Solvent Effects, Temperature, and Stoichiometric Ratios
Beirut Reaction Adaptations for Pyridazine Synthesis Utilizing β-Ketoesters and Hydrazine
The Beirut Reaction, traditionally used for synthesizing other nitrogen-containing heterocycles, has been adapted for pyridazine synthesis. libguides.com This modified approach utilizes β-ketoesters and hydrazine as the key starting materials.
The synthetic pathway involves the initial reaction of hydrazine with a β-ketoester, such as methyl acetoacetate, to form a hydrazone. This is followed by an acid-catalyzed cyclization to form a pyridazinone intermediate. The final step is a decarboxylation, which can be achieved either thermally or through basic hydrolysis, to yield the desired pyridazine derivative. A significant challenge in this method is controlling regioselectivity, as competing reaction pathways can lead to the formation of isomeric products.
Functionalization Approaches to Pyridazine Scaffolds
The functionalization of the pyridazine scaffold is essential for creating a diverse range of derivatives with tailored properties. nih.govdntb.gov.ua The inherent electronic nature of the pyridazine ring, with its two adjacent nitrogen atoms, makes it an attractive target for various chemical modifications. ogarev-online.ruscilit.com
Recent research has focused on developing regioselective functionalization methods. For example, a study described the tri- and tetra-functionalization of the pyridazine scaffold using thio-substituted pyridazine building blocks. nih.govdntb.gov.ua This was achieved through selective metalations using reagents like TMPMgCl·LiCl and catalyst-tuned cross-coupling reactions. nih.gov These advanced methods allow for the precise introduction of different functional groups at specific positions on the pyridazine ring, opening up avenues for the synthesis of complex and highly functionalized pyridazine derivatives. nih.govdntb.gov.ua
Another approach involves the direct C-H functionalization of pyridazine derivatives. This strategy avoids the need for pre-functionalized starting materials and offers a more atom-economical route to new compounds. The electron-deficient nature of the pyridazine ring facilitates such reactions.
The versatility of the pyridazine scaffold is further demonstrated by its ability to undergo various other chemical transformations, including substitution reactions, oxidation, reduction, and coupling reactions. These reactions provide a powerful toolkit for chemists to synthesize a wide array of pyridazine-based molecules with potential applications in various fields.
Cyclization of 3-Hexyne-2,5-diol (B43900) for this compound Precursors
One established route for synthesizing the this compound core involves the cyclization of acetylenic diols. Specifically, 3-hexyne-2,5-diol serves as a key precursor. chemicalbook.com This method relies on the reaction of the diol with hydrazine (N₂H₄). The process involves a cyclization reaction, which can be optimized to produce this compound with yields of approximately 40%.
The reaction mechanism proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the dihydropyridazine (B8628806) ring. Subsequent aromatization, often through oxidation, yields the final this compound product. The efficiency of this cyclization can be influenced by several factors, including the choice of solvent and catalyst. For instance, polar aprotic solvents are known to enhance the efficiency of diol-based cyclization routes.
Table 1: Synthesis of this compound from 3-Hexyne-2,5-diol
| Precursor | Reagent | Key Process | Reported Yield |
|---|
This pathway is significant as 3-hexyne-2,5-diol is commercially available and can be produced from acetylene (B1199291) and acetaldehyde. chemicalbook.com Its hydrogenation is also a known route to produce 2,5-hexanediol, another potential precursor for related heterocyclic syntheses. orgsyn.org
Derivatization and Functionalization of 2,5-Dimethylfuran (B142691)
An alternative and effective pathway to this compound involves the derivatization of 2,5-dimethylfuran. This method leverages the furan (B31954) ring as a synthon for the C-C-C-C backbone of the pyridazine. The core transformation is an oxidative ring expansion. 2,5-Dimethylfuran is a readily available heterocyclic compound used as a biofuel and chemical intermediate. chemicalbook.com
The synthesis proceeds by reacting 2,5-dimethylfuran with an oxidizing agent in the presence of a source of nitrogen, typically hydrazine, leading to the formation of the pyridazine ring. Acid-catalyzed rearrangements of cycloadducts derived from dimethylfuran have been studied to produce functionalized 1,6-dihydropyridazines. researchgate.net For instance, tetrahydrofuro[3,2-c]pyridazines derived from dimethylfuran can undergo acid-catalyzed reactions to yield substituted pyridazine structures. researchgate.net
Table 2: Comparison of Precursor-Based Syntheses for this compound
| Method | Precursor | Key Advantage |
|---|---|---|
| Cyclization | 3-Hexyne-2,5-diol | Direct route from an acetylenic diol |
Emerging Techniques in Pyridazine Synthesis
The field of synthetic chemistry is continually advancing, with new technologies being applied to improve traditional reactions. Photocatalysis and flow chemistry represent two such frontiers that enhance the synthesis of pyridazines and their derivatives.
Photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. In the context of pyridazine synthesis, photocatalytic methods have been developed for the construction of related heterocyclic systems like tetrahydropyridazines. rsc.orgrsc.org These reactions often involve a photocatalytic cyclization process. For example, a method for the photocatalytic trifluoromethylation/cyclization of N-allyl aldehyde hydrazones has been developed to access trifluoromethylated tetrahydropyridazines in good yields. rsc.org
While direct photocatalytic cyclocondensation to form this compound is an area of ongoing research, the principles have been demonstrated. The use of light to generate radical intermediates can facilitate ring-forming reactions that are otherwise difficult or require harsh conditions. Furthermore, pyridazine-based structures themselves, such as in metal-organic frameworks (MOFs), have been shown to act as efficient photocatalysts, highlighting the synergistic relationship between photocatalysis and pyridazine chemistry. acs.orgnih.gov
Flow chemistry, which involves conducting reactions in a continuous stream rather than a batch reactor, offers significant advantages for the synthesis of heterocyclic compounds. mdpi.com These benefits include superior heat and mass transfer, reduced reaction times, enhanced safety, and improved scalability. numberanalytics.com
The synthesis of pyridines and other nitrogen-containing heterocycles has been successfully translated to flow chemistry platforms, often with significant improvements in yield and efficiency. beilstein-journals.orgrsc.org For instance, the Bohlmann–Rahtz pyridine (B92270) synthesis can be performed in a single step in a microwave flow reactor, avoiding the isolation of intermediates. beilstein-journals.org These principles are directly applicable to pyridazine synthesis. A continuous flow process could allow for precise control over the reaction parameters in the cyclocondensation of 2,5-hexanedione or the cyclization of 3-hexyne-2,5-diol with hydrazine, potentially leading to higher yields and purity while minimizing reaction time. numberanalytics.comacs.org
Table 3: Advantages of Emerging Synthetic Techniques
| Technique | Key Advantages | Relevance to Pyridazine Synthesis |
|---|---|---|
| Photocatalysis | Mild reaction conditions, unique reactivity pathways | Demonstrated for synthesis of pyridazine derivatives (tetrahydropyridazines) rsc.orgrsc.org |
| Flow Chemistry | Enhanced safety, scalability, reproducibility, reduced reaction times | Proven for analogous heterocyclic syntheses (pyridines), applicable to improve pyridazine production numberanalytics.combeilstein-journals.org |
Photocatalytic Synthesis Enhancements in Cyclocondensation
Advanced Synthetic Routes to Substituted this compound Analogs
Beyond the synthesis of the parent this compound, the creation of substituted analogs is crucial for tuning the molecule's properties for various applications. Position-selective functionalization is key to achieving this goal.
Introducing additional methyl groups or other substituents at specific positions on the pyridazine ring requires precise chemical control. Several advanced techniques have been developed for the regioselective functionalization of pyridazine and related heterocyclic scaffolds.
One approach involves the direct lithiation of the pyridazine ring followed by quenching with a methylating agent like methyl iodide. For pyridazine itself, lithiation can be directed to the 3- and 6-positions using lithium diisopropylamide (LDA). For an already substituted ring like this compound, achieving selectivity at the remaining C-4 or C-5 positions is more complex and may depend on the directing effects of the existing methyl groups and the nitrogen atoms.
Alternative strategies have been developed for N-methylation. For example, 3(2H)-pyridazinones can be efficiently N-methylated at the N-2 position using N,N-dimethylformamide dimethylacetal. tandfonline.com In more complex fused systems, methylation can occur regioselectively on one of the ring nitrogens to afford zwitterionic structures. mdpi.com In the synthesis of imidazo[1,2-b]pyridazines, selective monomethylation has been achieved using sodium methoxide (B1231860) and paraformaldehyde, followed by reduction. nih.gov These examples showcase the diverse reagents and strategies available to achieve position-selective methylation on the pyridazine core and its derivatives, enabling the synthesis of a wide array of specifically substituted analogs.
Cross-Coupling Reactions for Versatile Substituent Introduction
Transition-metal-catalyzed cross-coupling reactions represent a powerful strategy for the precise functionalization of pyridazine rings. These methods allow for the introduction of a wide range of substituents onto the core structure, offering a high degree of molecular diversity.
The Suzuki-Miyaura coupling is a particularly effective technique for this purpose. The general methodology involves the initial halogenation of the pyridazine ring, followed by a palladium-catalyzed coupling with a suitable boronic acid. For instance, the synthesis can begin with the dibromination of the pyridazine at the 3- and 6-positions. The resulting 3,6-dihalopyridazine then serves as a substrate for the coupling reaction. The reaction between 3,6-dibromopyridazine (B94444) and methylboronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄, effectively introduces methyl groups to yield this compound. Critical factors influencing the success of this reaction include the catalyst loading and the solvent system, with a 5 mol% palladium loading and a toluene/water mixture often used to ensure complete conversion and enhance reagent solubility.
Beyond the introduction of simple alkyl groups, cross-coupling reactions can be employed to attach more complex aryl or heteroaryl moieties. The coupling of 3,6-dihalopyridazines with various triaryl- or triheteroarylbismuth compounds, also under palladium catalysis, demonstrates the versatility of this approach for creating C-C bonds. researchgate.net This allows for the synthesis of a broad library of substituted pyridazine derivatives.
Table 1: Performance of Suzuki-Miyaura Cross-Coupling Reactions This table outlines the yield of cross-coupling reactions for the synthesis of substituted pyridazines using different boronic acids and catalysts.
| Boronic Acid | Catalyst | Yield (%) | Citation |
| CH₃B(OH)₂ | Pd(PPh₃)₄ | 82 | |
| CF₃B(OH)₂ | Pd(OAc)₂ | 68 |
Syntheses from Pyridazine-4,5-dicarboxylic Acid Derivatives
Derivatives of pyridazine-4,5-dicarboxylic acid are valuable precursors for synthesizing more complex molecules incorporating the this compound scaffold. Diethyl this compound-4,5-dicarboxylate, for example, serves as a key building block. researchgate.net
This diester can undergo cyclization reactions with various reagents. When treated with o-phenylenediamine (B120857) in the presence of sodium hydride, it cyclizes to form 1,4-dimethyl-6,11-dihydropyridazino[4,5-c] Current time information in Bangalore, IN.colab.wsbenzodiazocine-5,12-dione. researchgate.net In a different reaction, treatment of diethyl this compound-4,5-dicarboxylate with 1,3-diphenylguanidine (B1679371) and sodium hydride leads to a spirocyclization product, ethyl 6,9-dimethyl-4-oxo-1-phenyl-2-(phenylimino)-l,3,7,8-tetra-azaspiro researchgate.netchemicalbook.comdeca-6,9-diene-10-carboxylate. researchgate.net
Furthermore, pyridazine-4,5-dicarboxylic acid derivatives are precursors to other functionalized pyridazines. For instance, 4,5-dicyanopyridazine can be synthesized from pyridazine-4,5-dicarboxylic acid via the corresponding dimethyl ester and subsequent dehydration of the dicarboxamide. mdpi.comresearchgate.net The resulting 4,5-dicyano-3,6-dimethylpyridazine is itself a reactive intermediate. mdpi.com
Synthesis of this compound-4,5-dicarboxylic Anhydride (B1165640) Derivatives
The anhydride of this compound-4,5-dicarboxylic acid is a reactive synthon that can be used to prepare various heterocyclic systems. The reactivity of this anhydride is demonstrated in its reactions with o-phenylenediamine, where the reaction conditions dictate the final product. researchgate.net
When this compound-4,5-dicarboxylic anhydride is reacted with o-phenylenediamine at room temperature, the reaction proceeds to form 3,6-dimethyl-5-(o-aminophenylcarbamoyl)pyridazine-4-carboxylic acid. researchgate.net However, if the same reactants are refluxed in acetic acid, the reaction pathway changes to afford a different product, 2-(3,6-dimethylpyridazin-4-yl)benzimidazole, via a cyclization and decarboxylation sequence. researchgate.net
Table 2: Reaction of this compound-4,5-dicarboxylic Anhydride with o-Phenylenediamine This table illustrates how different reaction conditions lead to distinct products from the same starting materials.
| Reagents | Conditions | Product | Citation |
| This compound-4,5-dicarboxylic anhydride, o-phenylenediamine | Room Temperature | 3,6-dimethyl-5-(o-aminophenylcarbamoyl)pyridazine-4-carboxylic acid | researchgate.net |
| This compound-4,5-dicarboxylic anhydride, o-phenylenediamine | Reflux in Acetic Acid | 2-(3,6-dimethylpyridazin-4-yl)benzimidazole | researchgate.net |
Synthesis of this compound 1-oxide and Monomethylpyridazine 1-oxides
The N-oxides of pyridazines are crucial synthetic intermediates, as the N-oxide group enhances the reactivity of the heterocyclic ring toward both electrophilic and nucleophilic substitution. semanticscholar.org This activation allows for the introduction of functional groups that would be difficult to incorporate otherwise. The nucleophilic activity of the methyl groups in this compound 1-oxide and monomethylpyridazine 1-oxides has been a subject of study, highlighting their utility in further chemical transformations. colab.ws
The synthesis of these N-oxides generally follows established procedures for the N-oxidation of nitrogen-containing heterocycles. A common and effective method involves the use of an oxidizing agent such as hydrogen peroxide in a solvent like glacial acetic acid. nih.gov This method has been successfully applied to produce N-oxides of similarly substituted rings, such as 3,5-dimethylpyridine (B147111) (3,5-lutidine). nih.gov The N-oxide functionality can be readily removed later in a synthetic sequence if desired, through deoxygenation under mild conditions. semanticscholar.org
Chemical Reactivity and Mechanistic Investigations of 3,6 Dimethylpyridazine
Fundamental Reaction Types and Pathways
3,6-Dimethylpyridazine participates in several fundamental reactions, including oxidation, reduction, and substitution, with its reactivity patterns influenced by the specific reagents and conditions employed. The methyl groups significantly modulate the electron density of the pyridazine (B1198779) ring, which in turn affects reaction pathways.
This compound can undergo oxidation when treated with strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are typically used for such transformations. The reaction primarily targets the methyl groups, converting them into carboxylic acid functionalities. Depending on the reaction conditions, the oxidation can lead to the formation of pyridazine-3,6-dicarboxylic acid. This type of reaction is a common pathway for functionalizing alkyl-substituted aromatic heterocycles.
Table 1: Oxidation of this compound
| Reactant | Oxidizing Agent | Major Product |
| This compound | Potassium Permanganate (KMnO₄) | Pyridazine-3,6-dicarboxylic acid |
| This compound | Chromium Trioxide (CrO₃) | Pyridazine-3,6-dicarboxylic acid |
The pyridazine ring of this compound can be reduced using powerful hydride-donating reagents. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). These reactions typically lead to the saturation of the heterocyclic ring, potentially yielding the corresponding piperidine (B6355638) derivatives or other reduced forms, depending on the selectivity and strength of the hydride reagent and the reaction conditions. For instance, reduction may produce the corresponding amines.
Table 2: Reduction of this compound
| Reactant | Hydride Reagent | Potential Product |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Reduced pyridazine derivatives (e.g., amines) |
| This compound | Sodium Borohydride (NaBH₄) | Reduced pyridazine derivatives |
Nucleophilic substitution reactions on the this compound ring are possible but are significantly influenced by the electronic and steric properties of the methyl substituents. These reactions often require specific conditions to overcome the inherent reactivity barriers of the molecule.
The regioselectivity of nucleophilic substitution on the pyridazine core is heavily dictated by the nature of its substituents. In this compound, the electron-donating nature of the methyl groups increases the electron density of the pyridazine ring, which generally deactivates it towards nucleophilic attack compared to pyridazines with electron-withdrawing substituents. For example, 3,6-dichloropyridazine (B152260) readily undergoes nucleophilic substitution, with amines preferentially attacking the 6-position. This contrasts sharply with this compound, where the electronic effects of the methyl groups alter the preferred sites of reaction.
A critical factor governing the reactivity of this compound is the steric hindrance provided by the two methyl groups at the 3- and 6-positions. These groups physically obstruct the approach of nucleophiles to the adjacent carbon atoms of the pyridazine ring. mdpi.com This steric shielding effect makes nucleophilic substitution reactions on this compound significantly more challenging compared to less substituted analogs like 3-methylpyridazine (B156695) or pyridazines with smaller substituents. Consequently, the compound often resists nucleophilic substitution under conditions where other pyridazine derivatives would readily react.
Substitution Reactions with Nucleophiles
Regioselectivity in Nucleophilic Substitution
Specialized Reactivity Studies
Beyond fundamental transformations, derivatives of this compound have been investigated in more complex reactions, showcasing their utility as scaffolds in heterocyclic synthesis. One notable example involves the reactivity of diethyl this compound-4,5-dicarboxylate, a derivative of the parent compound.
In specialized studies, diethyl this compound-4,5-dicarboxylate was shown to undergo cyclization with o-phenylenediamine (B120857) in the presence of sodium hydride. researchgate.netrsc.org This reaction yields a complex polycyclic system, specifically the 1,4-dimethyl derivative of 6,11-dihydropyridazino[4,5-c] researchgate.netbenzodiazocine-5,12-dione. researchgate.netrsc.org Further heating of this product under reduced pressure leads to dehydration, forming the corresponding pyridazino[4′,5′:3,4]pyrrolo[1,2-a]benzimidazol-11-one. researchgate.netrsc.org In a related reaction, this compound-4,5-dicarboxylic anhydride (B1165640), when refluxed with o-phenylenediamine in acetic acid, affords 2-(3,6-dimethylpyridazin-4-yl)benzimidazole. researchgate.netrsc.org These transformations highlight how the this compound core can be incorporated into larger, more complex heterocyclic structures.
Nucleophilic Activity of Methyl Groups in Oxidized this compound Derivatives
The methyl groups on the this compound ring system can exhibit nucleophilic activity, particularly when the pyridazine ring is oxidized. This reactivity is a key aspect of the functionalization of pyridazine derivatives. For instance, the methyl groups at the 3 and 6 positions of this compound increase the electron density of the pyridazine ring through an inductive effect. This enhanced electron density can facilitate certain reactions.
In contrast to derivatives with electron-withdrawing groups, which deactivate the ring, the electron-donating nature of the methyl groups in this compound can direct electrophilic substitutions to the 4-position. However, these methyl groups can also introduce steric hindrance, which may impede nucleophilic substitution reactions on the ring itself.
Condensation Reactions with o-Phenylenediamine
The reaction of this compound derivatives with o-phenylenediamine can lead to the formation of various heterocyclic compounds. The nature of the products formed often depends on the reaction conditions.
For example, the reaction of diethyl this compound-4,5-dicarboxylate with o-phenylenediamine in the presence of sodium hydride results in cyclization to form the 1,4-dimethyl derivative of 6,11-dihydropyridazino[4,5-c] researchgate.netclockss.orgbenzodiazocine-5,12-dione. researchgate.net
Furthermore, this compound-4,5-dicarboxylic anhydride reacts with o-phenylenediamine under different conditions to yield distinct products. researchgate.net At room temperature, the reaction produces 3,6-dimethyl-5-(o-aminophenylcarbamoyl)pyridazine-4-carboxylic acid. researchgate.net However, when the reaction is carried out in refluxing acetic acid, it affords 2-(3,6-dimethylpyridazin-4-yl)benzimidazole. researchgate.net
These condensation reactions are pivotal in the synthesis of complex heterocyclic systems containing both pyridazine and benzimidazole (B57391) moieties. The reaction conditions, such as temperature and solvent, play a crucial role in directing the reaction towards a specific product.
Reactivity Towards Diazomethane (B1218177) and Hexamethylphosphoric Triamide
The reactivity of pyridazine derivatives with reagents like diazomethane and hexamethylphosphoric triamide (HMPT) highlights the potential for further functionalization. While specific studies on this compound with these reagents are not detailed, related pyridazine systems offer insights. For instance, a pyridazino[4,5-c] researchgate.netclockss.orgbenzodiazocine-5,12-dione derivative reacts with diazomethane to yield a mixture of di-N-methyl, NO-dimethyl, and di-O-methyl derivatives. researchgate.net
Heating a similar dione (B5365651) compound with hexamethylphosphoric triamide resulted in the formation of NN-dimethyl-5-(benzimidazol-2-yl)pyridazine-4-carboxamide. researchgate.net HMPT is also known to be used in Diaza-Wittig reactions for the synthesis of pyridazine derivatives, although its toxicity has led to the exploration of alternative phosphines. kuleuven.besit.edu.cn
Reaction Mechanism Elucidation
Role of Hydrazine (B178648) in Cyclization Reactions
Hydrazine and its derivatives are fundamental reagents in the synthesis of the pyridazine ring. The most common method for preparing alkyl-substituted pyridazines involves the direct one-step cyclization of an unsaturated diketone with hydrazine. sphinxsai.com This reaction is a cornerstone of pyridazine synthesis, providing a straightforward route to the heterocyclic core.
The general mechanism involves the reaction of a 1,4-dicarbonyl compound with hydrazine, leading to a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. iglobaljournal.com The reaction conditions, particularly the acidity, can influence the outcome, favoring the formation of pyridazine derivatives over five-membered ring products. thieme-connect.de In some cases, intermediate mono- or dihydrazides can be isolated, which readily cyclize under acidic conditions. thieme-connect.de The versatility of this reaction is demonstrated in the synthesis of various pyridazine derivatives, including C-nucleosides, where cyclization with hydrazine is a key step. nih.gov
Influence of Substituents on Spirocyclisation Reactions
The substituents on the pyridazine ring can significantly influence the course of spirocyclisation reactions. Research has shown that the treatment of diethyl pyridazine-4,5-dicarboxylate and its 3,6-dimethyl derivative with 1,3-diphenylguanidine (B1679371) in the presence of sodium hydride leads to the formation of spiro compounds. rsc.org Specifically, diethyl this compound-4,5-dicarboxylate yields the 6,9-dimethyl derivative of ethyl 4-oxo-1-phenyl-2-(phenylimino)-l,3,7,8-tetra-azaspiro researchgate.netnih.govdeca-6,9-diene-10-carboxylate. rsc.org
The nature of the substituents on the pyridazine ring plays a crucial role in directing the spirocyclisation reaction. rsc.org This highlights the importance of substituent effects in controlling the regioselectivity and stereoselectivity of such transformations.
Protonation Effects on Reactivity in Pyridazine Systems
Protonation plays a significant role in the reactivity of pyridazine systems. The pyridazine ring is characterized by its weak basicity. nih.gov However, this basicity allows for protonation under acidic conditions, which in turn influences the ring's reactivity. bhu.ac.in The protonation of the nitrogen atoms in the pyridazine ring can activate the system towards certain reactions or alter the course of a reaction.
For instance, in cyclization reactions with hydrazine, acidic conditions are often preferred as they can favor the formation of the pyridazine ring over other potential products. thieme-connect.de The ability of the pyridazine nitrogen atoms to form hydrogen bonds is also an important factor in its molecular recognition properties and can be modulated by pH. nih.gov Controlled protonation has even been used to tune the photoluminescence of certain pyridazine-containing molecules. researchgate.net
The interplay of protonation and substituent effects is a key area of study in understanding and predicting the chemical behavior of pyridazine derivatives.
Computational Chemistry and Theoretical Studies of 3,6 Dimethylpyridazine
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method for the computational study of pyridazine (B1198779) derivatives due to its favorable balance of accuracy and computational cost. It is extensively used to predict a wide range of molecular properties and to model reaction dynamics.
DFT methods are highly effective in predicting the thermochemical and electronic properties of 3,6-dimethylpyridazine. Advanced hybrid DFT functionals, such as B3LYP, which include a portion of exact exchange, can accurately predict properties like bond dissociation energies, ionization potentials, and electron affinities. For methyl-substituted heterocyclic compounds, thermochemical atomization energies calculated using Becke's three-parameter functional have shown deviations of less than 3 kcal/mol from experimental values.
The choice of basis set is crucial for obtaining accurate results. Basis sets like 6-311++G(d,p) are necessary to properly model the effects of methyl group hyperconjugation on the aromaticity of the pyridazine ring. DFT calculations are also employed to determine fundamental thermochemical data, such as the gas-phase enthalpy of formation, which can be derived and compared with experimental values obtained from combustion calorimetry. researchgate.net The accuracy of these predictions is critical for understanding the stability and energy content of the molecule.
Table 1: DFT Functionals and Basis Sets in Thermochemical Predictions
| Property | Recommended Functional | Recommended Basis Set | Rationale |
|---|---|---|---|
| Atomization Energies | B3LYP | 6-311++G(d,p) | Provides high accuracy for methyl-substituted heterocycles. |
| Electronic Properties | B3LYP, M06-2X, CAM-B3LYP | 6-31G* (with corrections) | Balances cost and accuracy for predicting electronic structure. chemrxiv.org |
| Enthalpy of Formation | B3LYP | 6-311G** | Good correlation between theoretical and experimental results for azines. researchgate.net |
DFT calculations are instrumental in analyzing reaction profiles and determining the energy barriers associated with chemical transformations, such as protonation. github.io For this compound, the electron-donating nature of the two methyl groups influences its reactivity. These groups stabilize the transition states that occur during protonation reactions, which results in a lower energy barrier compared to the unsubstituted pyridazine molecule. core.ac.uk
The distribution of electron density in this compound is a key determinant of its reactivity. DFT calculations provide various methods for quantifying this distribution, such as Mulliken population analysis and Hirshfeld charges. nih.govacs.org These calculated charge distributions are vital for assessing the molecule's nucleophilicity.
The electron-donating methyl groups at the 3- and 6-positions increase the electron density of the pyridazine ring. This enhanced electron density directs electrophilic substitutions primarily to the 4- and 5-positions. Theoretical studies have confirmed that the reduced energy barrier for protonation correlates with increased nucleophilicity at these positions. Furthermore, quantum-chemical modeling has shown that protonation of a ring nitrogen atom leads to a significant increase in the positive charge on the hydrogen atoms of the adjacent methyl groups, which in turn increases their C-H acidity and influences subsequent reaction steps. nih.govnih.govresearchgate.net
Table 2: Calculated Mulliken Charges on 3,5-diacetyl-2,6-dimethylpyridine (B1595985) Before and After Protonation
| Atom/Group | Charge (Neutral) | Charge (Protonated) | Implication |
|---|---|---|---|
| Hydrogen of 2-Methyl Group | +0.160 | +0.224 | Increased C-H acidity, facilitating enolization. nih.govresearchgate.net |
| Hydrogen of Acetyl Group | +0.160 | +0.224 | Increased reactivity towards subsequent reaction steps. nih.govresearchgate.net |
Note: Data is for the related compound 3,5-diacetyl-2,6-dimethylpyridine, illustrating the effect of protonation on methyl group hydrogens, a principle applicable to this compound.
DFT calculations are routinely used to determine the most stable conformation of molecules and to obtain precise geometrical parameters. nih.gov For this compound, geometry optimization is performed to find the lowest energy structure. The resulting bond lengths, bond angles, and torsion angles can be compared with experimental data from techniques like X-ray crystallography to validate the computational method. grafiati.comekb.egtandfonline.com
The planarity of the pyridazine ring and the orientation of the methyl groups are key structural features. Theoretical calculations using methods like B3LYP with basis sets such as 6-311++G(d,p) have shown excellent agreement with experimental geometric data for similar heterocyclic systems. grafiati.com These optimized geometries serve as the foundation for further calculations, including frequency analysis to confirm the structure is a true minimum on the potential energy surface and to predict vibrational spectra.
The two adjacent nitrogen atoms in the this compound ring, with their lone pairs of electrons, act as effective hydrogen bond acceptors. researchgate.net DFT studies are crucial for investigating the nature and strength of hydrogen bonding interactions, for instance, in clusters with water molecules. researchgate.net These calculations can determine the equilibrium geometries and binding energies of such clusters. nih.govaip.org
The lone pairs on the adjacent nitrogen atoms can facilitate dual hydrogen-bonding interactions, making pyridazine derivatives robust hydrogen-bond acceptors. researchgate.net The electron-donating character of the methyl groups further increases the electron density on the ring's nitrogen atoms, enhancing their ability to form stable hydrogen bonds. scirp.org This property is significant in various contexts, from its behavior in aqueous solutions to its use as a building block in designing materials like covalent organic frameworks (COFs), where hydrogen-bond accepting sites are critical for applications such as water harvesting. researchgate.net
Conformational Analysis and Geometrical Parameters
Quantum-Chemical Modeling of Reaction Mechanisms
Beyond static properties, quantum-chemical modeling provides a dynamic view of chemical reactions involving this compound. By mapping out the entire potential energy surface, these models can elucidate complex reaction mechanisms step-by-step.
Computational studies have successfully unraveled the mechanism of reactions such as the reductive ring contraction of 1,2-pyridazines and cyclization reactions. core.ac.uknih.gov For instance, DFT calculations demonstrated that the reductive contraction of this compound involves a sequence of proton and electron additions, proceeding through a critical intermediate bearing two electrons and three protons. core.ac.uk
In another example involving a related dimethylpyridine derivative, quantum-chemical modeling confirmed a proposed cyclization mechanism. nih.govresearchgate.net The study showed that the reaction is initiated by the protonation of the pyridine (B92270) nitrogen atom, which increases the acidity of the methyl groups and facilitates the formation of a tautomeric enol form. nih.govresearchgate.net This intermediate then forms a stable pre-reaction complex with another reactant molecule through multiple hydrogen bonds, guiding the reaction toward the observed product. nih.govresearchgate.net These detailed mechanistic insights are often inaccessible through experimental means alone and highlight the predictive power of theoretical chemistry.
Cyclization Reaction Pathways and Transition States
The synthesis of the this compound core is frequently achieved through cyclization reactions, with computational studies providing essential insights into the reaction mechanisms and transition states. The most direct and commonly cited method is the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine (B178648).
Specifically, the reaction between 2,5-hexanedione (B30556) and hydrazine hydrate (B1144303) is a primary route to form this compound. chemicalbook.com The mechanism involves the initial formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine ring. A typical two-stage laboratory synthesis involves refluxing 2,5-hexanedione with hydrazine monohydrate in ethanol (B145695), followed by dehydrogenation using a catalyst like 10% palladium on activated carbon (Pd/C) in benzene (B151609) to yield the final product. chemicalbook.com
Computational studies on analogous heterocyclic systems have utilized Density Functional Theory (DFT) to model these reaction pathways. nih.govi-repository.net These theoretical investigations focus on calculating the energy profiles of the reaction, identifying intermediate structures, and characterizing the transition states (TS). For instance, in related Hantzsch-type syntheses, calculations show the energy diagram for the reaction, pinpointing the relative energies of reactants, intermediates, transition states, and products. i-repository.net The stability of transition states is a key factor; for pyridazine derivatives, the presence of electron-donating methyl groups can stabilize transition states during certain reactions, such as protonation, thereby lowering the energy barrier and increasing nucleophilicity at specific positions.
Alternative synthesis pathways that have been explored include the cyclization of 3-hexyne-2,5-diol (B43900). The efficiency of such cyclization reactions can be influenced by catalysts, temperature, and the polarity of the solvent.
Table 1: Synthesis Pathway for this compound
| Reactants | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2,5-Hexanedione, Hydrazine Monohydrate | 1) Ethanol, Reflux, 3h; 2) 10% Pd/C, Benzene, Reflux | This compound | 56% | chemicalbook.com |
Investigation of Knoevenagel and Claisen-Schmidt Reactions
While direct computational studies on this compound participating in Knoevenagel or Claisen-Schmidt condensations are not prominent in the literature, extensive theoretical work has been performed on structurally related nitrogen heterocycles, particularly pyridine derivatives. nih.govresearchgate.netgrafiati.com These reactions typically involve the condensation of a carbonyl compound with a molecule containing an active methylene (B1212753) group.
A relevant computational study investigated the cyclization reaction between 3,5-diacetyl-2,6-dimethylpyridine and salicylic (B10762653) aldehyde in an acidic medium using the DFT RB3LYP/6-31G method. nih.govresearchgate.net This study is noteworthy because it explores the competition between a Knoevenagel-type reaction and a Claisen-Schmidt reaction. The computational results revealed that protonation of the pyridine nitrogen atom increases the acidity of the methyl groups on the acetyl substituents. nih.govresearchgate.net This leads to the enolization of the acetyl group, forming a tautomeric enol intermediate. nih.gov
The investigation found that this protonated enol form creates a stable pre-reaction complex with salicylic aldehyde, stabilized by three hydrogen bonds. nih.govresearchgate.net The formation of this specific complex directs the reaction pathway towards the Knoevenagel condensation, rather than the alternative Claisen-Schmidt reaction at the acetyl group. nih.govresearchgate.net This theoretical finding successfully explained the experimentally observed product selectivity. nih.gov Such studies highlight how computational methods can elucidate complex reaction mechanisms and predict outcomes in heterocyclic chemistry.
Frontier Molecular Orbital Theory and Electronic Spectra Prediction (TD-DFT)
For pyridazine derivatives, DFT calculations are used to determine the HOMO and LUMO energy levels. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. In substituted pyridazines and related heterocycles, the location of the HOMO and LUMO can predict sites for electrophilic or nucleophilic attack. For example, in some chloro-derivatives, the LUMO is localized on the pyridazine ring, indicating a favorable site for nucleophilic substitution.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. arxiv.orgscience.gov By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can simulate a UV-Vis spectrum. science.govrsc.org This allows for a direct comparison between theoretical predictions and experimental measurements, aiding in the structural confirmation and understanding of the electronic transitions of a compound. science.govscirp.org For complex molecules, TD-DFT calculations can help assign specific absorption bands to electronic transitions, such as n→π* or π→π* transitions. science.gov
Table 2: Illustrative FMO Data for a Heterocyclic System
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| DFT/B3LYP/6-311++G(d,p) | -6.58 | -3.16 | 3.42 | researchgate.net |
Note: This data is for an indole (B1671886) derivative and serves as an example of FMO analysis.
Solvation Models (PCM) in Computational Studies
Computational studies of molecules are often performed in the gas phase by default, but the properties and reactivity of a molecule can be significantly influenced by its solvent environment. To account for these effects, solvation models are integrated into quantum chemical calculations. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. ccu.edu.twacs.orgresearchgate.net
PCM treats the solvent as a continuous, polarizable dielectric medium rather than modeling individual solvent molecules. ccu.edu.twresearchgate.net This approach offers a balance between computational accuracy and cost. The solute molecule is placed within a cavity in this dielectric continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized solvent. ccu.edu.twacs.org
Several variations of PCM exist, such as the Integral Equation Formalism PCM (IEF-PCM), which is commonly implemented in software packages like Gaussian. scirp.orgccu.edu.twacs.org These models are crucial for accurately predicting properties in solution, including:
Reaction Energetics: Calculating more realistic activation energies and reaction enthalpies.
Electronic Spectra: Improving the accuracy of TD-DFT predictions of UV-Vis spectra, as electronic transitions are sensitive to solvent polarity. scirp.orggrafiati.com
Molecular Properties: Determining how properties like dipole moment and the stability of different conformers change in various solvents. scirp.org
For example, studies on heterocyclic compounds use PCM to simulate environments like chloroform, methanol, or water, allowing for a direct comparison of calculated spectroscopic data with experimental results measured in those same solvents. scirp.orgscirp.org The SMD model, a universal solvation model based on the quantum mechanical charge density of a solute, is another advanced continuum model that builds upon the principles of PCM to provide accurate solvation free energies. ccu.edu.twacs.org
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 3,6-Dimethylpyridazine in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, specific information about the chemical environment of protons, carbons, and nitrogens can be obtained.
The ¹H NMR spectrum of this compound provides information about the different types of protons and their connectivity. The spectrum would be expected to show signals for the methyl protons and the aromatic protons on the pyridazine (B1198779) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the nitrogen atoms in the ring.
Methyl Protons (CH₃): A signal corresponding to the six equivalent protons of the two methyl groups.
Aromatic Protons (CH): A signal for the two equivalent protons on the pyridazine ring.
Detailed analysis of coupling patterns would further confirm the assignments.
¹³C NMR spectroscopy is used to determine the carbon framework of the molecule. For this compound, distinct signals are expected for the methyl carbons and the carbons of the pyridazine ring. The chemical shifts provide insight into the electronic environment of each carbon atom.
| Carbon Atom | Chemical Shift (ppm) |
| C3/C6 | ~158 |
| C4/C5 | ~125 |
| CH₃ | ~21 |
This table is based on typical chemical shifts for similar pyridazine derivatives and may vary depending on the solvent and experimental conditions.
¹⁵N NMR spectroscopy is a specialized technique that provides direct information about the nitrogen atoms in a molecule. nih.govfu-berlin.de The chemical shifts of the nitrogen atoms in this compound are sensitive to their hybridization and the electronic nature of the surrounding substituents. nih.govfu-berlin.de This technique can be used to study the basicity of the nitrogen atoms and their ability to form hydrogen bonds. nih.govfu-berlin.de The ¹⁵N chemical shifts are typically referenced to an external standard like nitromethane. scispace.com
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in the 1D NMR spectra. researchgate.netresearchgate.netyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, it would show a correlation between the aromatic protons, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the methyl proton signal to the methyl carbon signal, and the aromatic proton signals to their corresponding ring carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the methyl groups and the pyridazine ring. For instance, a correlation would be expected between the methyl protons and the C3 and C6 carbons of the ring.
These 2D NMR experiments, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound. researchgate.netresearchgate.netyoutube.com
X-ray Diffraction Crystallography
Analysis of Packing Diagrams and Intermolecular Interactions
The pyridazine ring is noted for its high dipole moment and the presence of two adjacent nitrogen atoms, which are sp² hybridized. researchgate.net These features make the pyridazine core a good hydrogen-bond acceptor. researchgate.net In derivatives of pyridazine, π-π stacking interactions are a common feature, where the electron-rich aromatic rings stack on top of each other. researchgate.netmdpi.com For instance, in some pyridine (B92270) derivatives, π–π stacking of inversion-related pyridine rings is observed with a centroid–centroid distance of 3.833 (2) Å. grafiati.com
Elucidation of Coordination Geometries in Metal Complexes
This compound and its isomers, like 3,5-dimethylpyridine (B147111) and 2,6-dimethylpyridine (B142122), act as ligands in coordination chemistry, forming complexes with various transition metals. The coordination geometry around the metal center is influenced by the nature of the metal ion, the ligand, and other coordinating species.
In complexes with substituted pyridines, several coordination geometries have been observed, including octahedral, square planar, and tetrahedral arrangements. jscimedcentral.comresearchgate.net For example, dichlorotetrakis(3,5-dimethylpyridine)cobalt(II) exhibits an elongated octahedral coordination around the cobalt ion. researchgate.net In this complex, four nitrogen atoms from the 3,5-dimethylpyridine ligands form the basal plane, with two chloride ions at the apical positions. researchgate.net
Similarly, pentaaqua(3,5-dimethylpyridine-κN)metal(II) sulfate (B86663) complexes, where the metal is Mn(II), Co(II), Ni(II), or Zn(II), show an octahedral coordination for the metal atoms, with one lutidine ligand and five water molecules coordinated to the metal center. nih.gov In some dinuclear iridium(III)-rhodium(III) complexes, a derivative of 2,6-dimethylpyridine acts as a bridging ligand, connecting the two metal centers. oup.com The coordination environment can be highly complex, as seen in a nine-coordinated cadmium(II) complex with dimethyl pyridine-2,6-dicarboxylate. researchgate.net
The following table summarizes the coordination geometries observed in some metal complexes with dimethylpyridine ligands.
| Metal Complex | Metal Ion | Coordination Geometry | Reference(s) |
| Dichlorotetrakis(3,5-dimethylpyridine)cobalt(II) | Co(II) | Elongated Octahedral | researchgate.net |
| [Mn(C₇H₉N)(H₂O)₅]SO₄ | Mn(II) | Octahedral | nih.gov |
| [Co(C₇H₉N)(H₂O)₅]SO₄ | Co(II) | Octahedral | nih.gov |
| [Ni(C₇H₉N)(H₂O)₅]SO₄ | Ni(II) | Octahedral | nih.gov |
| [Zn(C₇H₉N)(H₂O)₅]SO₄ | Zn(II) | Octahedral | nih.gov |
| [CdL₃][CdI₄] (L = dimethyl pyridine-2,6-dicarboxylate) | Cd(II) | Nine-coordinated | researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.
Key expected vibrations for this compound include:
C-H stretching of methyl groups: These vibrations are typically observed around 2900 cm⁻¹.
Aromatic C-H stretching: The stretching of the C-H bonds on the pyridazine ring is expected in the region of 3000-3100 cm⁻¹. mvpsvktcollege.ac.in
Aromatic C=C and C=N stretching (ring vibrations): The breathing vibrations of the pyridazine ring, which involve the stretching and contracting of the carbon-carbon and carbon-nitrogen double bonds, are expected to appear in the 1500-1600 cm⁻¹ range. mvpsvktcollege.ac.in
C-H bending: Bending vibrations of the C-H bonds are also characteristic and occur at lower frequencies.
The following table lists the expected IR absorption bands for the key functional groups in this compound based on general spectroscopic principles and data for related compounds. mvpsvktcollege.ac.incopbela.org
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| Methyl (CH₃) | Stretching | ~2900 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aromatic Ring (C=C, C=N) | Stretching (Breathing) | 1500-1600 |
| C-H | Bending | < 1500 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₆H₈N₂. chemspider.comnih.gov
The molecular weight of this compound is approximately 108.14 g/mol . chemspider.com In a mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to this molecular weight. For this compound, this peak would appear at m/z 108.
The fragmentation of the molecular ion provides clues about the molecule's structure. The "nitrogen rule" in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. uomustansiriyah.edu.iq Since this compound has two nitrogen atoms, its molecular ion peak is at an even m/z value.
While a specific mass spectrum for this compound was not found in the search results, the fragmentation of related compounds can provide an idea of the expected fragmentation pathways. For instance, the mass spectrum of 2,6-dimethyl-3-hydroxypyridine (B75724) shows a molecular ion peak at m/z 123, and other significant peaks corresponding to the loss of various fragments. chemicalbook.com For this compound, common fragments could arise from the loss of a methyl group (CH₃•), leading to a peak at m/z 93, or other rearrangements and cleavages of the pyridazine ring.
The table below summarizes the expected mass spectrometry data for this compound.
| Property | Value |
| Molecular Formula | C₆H₈N₂ |
| Molecular Weight | 108.14 g/mol |
| Expected Molecular Ion Peak (M⁺) | m/z 108 |
Coordination Chemistry and Metal Complexation of 3,6 Dimethylpyridazine
3,6-Dimethylpyridazine as a Ligand in Metal Complexes
The defining characteristic of this compound in coordination chemistry is its ability to act as a versatile ligand, readily forming stable complexes with a variety of metal ions. This propensity is rooted in the electronic structure of the pyridazine (B1198779) ring and the influence of the methyl substituents.
Binding Modes and Coordination Properties
This compound possesses two adjacent sp² hybridized nitrogen atoms within its aromatic ring. These nitrogen atoms serve as the primary donor sites for coordination with metal centers. The electron-donating nature of the two methyl groups at the 3 and 6 positions increases the electron density on the pyridazine ring, enhancing the Lewis basicity of the nitrogen atoms and their ability to form coordinate covalent bonds.
The geometry of the pyridazine ring, with its two neighboring nitrogen atoms, allows for several binding modes. It can act as a monodentate ligand, where only one of the nitrogen atoms coordinates to a single metal center. More commonly, it functions as a bridging ligand, where the two nitrogen atoms coordinate to two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. This bridging capability is a key feature in the construction of extended supramolecular architectures.
Formation of Stable Complexes with Transition Metals
Research has demonstrated the formation of stable complexes between this compound and a range of transition metals. The stability of these complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other ligands. The electron-rich nature of the this compound ligand contributes to the formation of robust metal-ligand bonds.
Synthesis and Characterization of this compound Metal Complexes
The synthesis and detailed characterization of metal complexes containing this compound are crucial for understanding their properties and potential applications. A variety of synthetic methods and analytical techniques are employed to achieve this.
Preparation Methods for Various Metal Complexes
The synthesis of this compound metal complexes typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. For instance, cobalt(II) halide complexes with dimethylpyridines have been prepared and studied. researchgate.netresearchgate.net Similarly, silver(I) complexes, specifically bis(lutidine)silver(I) nitrate (B79036) complexes, have been synthesized, where lutidine is a dimethyl-substituted pyridine (B92270). walisongo.ac.id The choice of solvent and reaction conditions, such as temperature, can influence the stoichiometry and structure of the resulting complex. In some cases, transmetallation reactions are used, where a pre-formed complex is reacted with a different metal salt to exchange the metal center. kcl.ac.uk
Table 1: Examples of Synthesized this compound Metal Complexes and Related Dimethylpyridine Complexes
| Metal Ion | Precursor Salt(s) | Ligand(s) | Resulting Complex Type | Reference(s) |
| Cobalt(II) | CoCl₂, CoBr₂, CoI₂ | 2,4-dimethylpyridine, 3,4-dimethylpyridine (B51791), 3,5-dimethylpyridine (B147111) | Tetrahedral and five-coordinate complexes | researchgate.netresearchgate.net |
| Silver(I) | AgNO₃ | 2,6-lutidine, other lutidines | Bis(lutidine)silver(I) nitrate complexes | walisongo.ac.id |
| Nickel(II) | NiBr₂(DME) | 2,6-bis-[(DiPP)imidazol-2-ylidene]-3,5-dimethylpyridine | Square planar pincer complexes | kcl.ac.uk |
| Iridium(III), Rhodium(III) | [IrCl(PPh₃)₃], [RhCl(PPh₃)₃] | 2,6-Bis(chloromethyl)pyridine | Dinuclear bridged complexes | oup.com |
Note: This table includes examples of complexes with other dimethylpyridine isomers to illustrate the broader context of dimethylpyridine coordination chemistry.
Spectroscopic and Structural Characterization of Complexes
A comprehensive understanding of the synthesized complexes requires detailed characterization using various spectroscopic and structural techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the this compound ligand to the metal center. Changes in the vibrational frequencies of the pyridazine ring, particularly the C=N stretching modes, upon complexation provide evidence of metal-ligand bond formation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of diamagnetic metal complexes in solution. walisongo.ac.idvulcanchem.com The chemical shifts of the protons and carbons in the this compound ligand are sensitive to the coordination environment. Downfield shifts of the ring protons are often observed upon coordination to a metal ion. walisongo.ac.id
Thermal Analysis: Techniques such as thermogravimetric analysis (TGA) can be used to study the thermal stability of the metal complexes and to determine the stoichiometry of ligand loss upon heating. researchgate.netresearchgate.netwalisongo.ac.id
Table 2: Spectroscopic Data for Characterization of Dimethylpyridine Complexes
| Technique | Observation | Information Gained | Reference(s) |
| IR Spectroscopy | Shift in pyridazine ring vibrational frequencies | Evidence of metal-ligand coordination | researchgate.net |
| ¹H NMR Spectroscopy | Downfield shift of ligand proton signals | Confirmation of complex formation in solution | walisongo.ac.id |
| ¹³C NMR Spectroscopy | Changes in carbon chemical shifts | Elucidation of the electronic structure upon complexation | vulcanchem.com |
| X-ray Crystallography | Determination of bond lengths and angles | Definitive coordination geometry and binding mode | researchgate.netoup.com |
| Thermal Analysis (TGA) | Mass loss at specific temperatures | Thermal stability and decomposition pathways | researchgate.netwalisongo.ac.id |
Ligand Exchange Reactions and Reactivity within Complexes
Once formed, the this compound ligand can participate in further reactions within the coordination sphere of the metal. Ligand exchange or substitution reactions, where the dimethylpyridazine ligand is displaced by another ligand, can occur. The kinetics and mechanism of such reactions provide insights into the lability of the metal-ligand bond. For example, kinetic studies have been performed on the substitution of π-ligands in chromium carbonyl complexes, including a 2,6-dimethylpyridine (B142122) complex. rsc.org
Applications of this compound Metal Complexes
The coordination of this compound to metal centers gives rise to complexes with potential applications in catalysis and materials science. The presence of two adjacent nitrogen atoms in the pyridazine ring allows it to act as a versatile ligand, forming stable complexes with various metal ions. This section explores the roles these metal complexes play in organic reactions and in the development of advanced materials.
Catalytic Applications in Organic Reactions
The ability of this compound to act as a ligand suggests its potential use in homogeneous catalysis. The electronic properties and steric environment provided by the pyridazine ring and its methyl substituents can influence the activity and selectivity of a metal catalyst. acs.org Transition metal complexes, particularly those of palladium, rhodium, and ruthenium, are central to many organic transformations, and their performance is often tuned by the nature of the ligands coordinated to the metal center. chemrxiv.orgsemanticscholar.orgnih.gov
While pyridazine and its derivatives are recognized as important components in ligand design for catalysis acs.org, specific, well-documented examples of this compound itself serving as a primary ligand in highly active catalytic systems for major organic reactions like cross-coupling or hydrogenation are not extensively reported in the surveyed literature. Research has often focused on using substituted pyridazines as substrates for reactions hep.com.cn or has employed other pyridine isomers and derivatives as the key ligands. For instance, studies have shown that chromium(III) complexes containing 2,6-dimethylpyridinium units can catalyze the cycloaddition of carbon dioxide to epoxides. rsc.org Similarly, ligands derived from diethyl 2,6-dimethylpyridine-3,5-dicarboxylate have been used to create dinuclear oxidovanadium complexes for the catalytic oxidation of sulfides. rsc.org
The field of catalysis heavily relies on ligand development to control reaction outcomes. acs.orgnih.gov Although this compound possesses the necessary structural features to function as a ligand in catalytic metal complexes, its primary application to date has been more prominent in the field of materials science.
Role in Coordination Chemistry and Materials Science
The unique structural and electronic properties of this compound, particularly its planar geometry and the presence of two adjacent sp²-hybridized nitrogen atoms, make it a valuable building block in coordination chemistry and materials science. Its most significant application in this area is in the construction of highly ordered, porous crystalline materials known as Covalent Organic Frameworks (COFs).
Covalent Organic Frameworks (COFs)
Researchers have successfully utilized this compound as a linear, ditopic monomer to construct novel vinylene-linked COFs through Knoevenagel condensation reactions with triformyl-substituted aromatic derivatives. researchgate.netresearchgate.netchemrxiv.org These COFs exhibit highly crystalline structures, typically with a hexagonal lattice, and possess finely tailored microporous or nanoporous one-dimensional channels. researchgate.netresearchgate.netchemrxiv.org
A key feature of these this compound-based COFs is the presence of strong hydrogen-bond accepting sites within the pores, which arise from the exposed lone pair electrons on the adjacent nitrogen atoms of the pyridazine units. researchgate.netresearchgate.netchemrxiv.org This characteristic endows the materials with exceptional capabilities for capturing water molecules from the atmosphere, even at low relative humidity. chemrxiv.org
Detailed studies have revealed remarkable water uptake capacities. For example, one such COF, g-DZPH-COF, demonstrated steep water uptake starting at a low relative pressure and achieved a notable capacity of 0.26 g/g at 25°C. researchgate.netresearchgate.net Other related frameworks have shown even higher capacities, reaching up to 1.26 g/g. chemrxiv.org These materials exhibit fast absorption and desorption kinetics, excellent hydrolytic stability, and durability over many cycles, making them promising candidates for applications in water harvesting from air, particularly in arid regions. researchgate.netchemrxiv.org
The table below summarizes the properties of representative COFs synthesized using this compound.
| Property | g-DZPH-COF | Pyridazine-based COF |
| Monomers | This compound, Triformyl-substituted aromatics | This compound, Triformyl-substituted aromatics |
| Linkage Type | Vinylene | Vinylene |
| Structure | Hexagonal lattice, 1D channels | Hexagonal lattice, 1D channels |
| Key Feature | Hydrogen-bond accepting sites | Stepwise water harvesting |
| Water Uptake Capacity | 0.26 g/g (at P/PSTA = 0.2, 25°C) researchgate.netresearchgate.net | up to 1.26 g/g (at P/PSTA = 0.95, 25°C) chemrxiv.org |
| Stability | Outstanding hydrolytic stability and durability researchgate.net | Outstanding hydrolytic stability and durability chemrxiv.org |
Other Materials Science Applications
Beyond COFs, this compound can be incorporated into other advanced materials. Its ability to form stable complexes with a variety of metal ions makes it a candidate for creating coordination polymers. mdpi.commdpi.comnih.gov The properties of these materials, such as their dimensionality (1D, 2D, or 3D), porosity, and thermal stability, are dictated by the coordination geometry of the metal ion and the bridging nature of the ligand. mdpi.com Furthermore, by selecting appropriate metal centers (e.g., d6, d8, or d10 transition metals), it is possible to design luminescent coordination polymers, which are of interest for applications in sensors, displays, and solid-state lighting. mdpi.com
Applications of 3,6 Dimethylpyridazine in Advanced Materials and Other Fields
Covalent Organic Frameworks (COFs) Construction
3,6-Dimethylpyridazine has emerged as a critical linear, ditopic monomer for the construction of novel Covalent Organic Frameworks (COFs). researchgate.netchemrxiv.orgresearchgate.net These crystalline porous polymers, built from organic molecules linked by strong covalent bonds, are noted for their high surface areas, tunable porosity, and structural stability. nih.govgoogle.com The incorporation of the this compound unit imparts specific functionalities to the resulting COF materials.
A key feature of using this compound in COF synthesis is the introduction of adjacent sp²-hybridized nitrogen atoms. researchgate.netchemrxiv.org These nitrogen atoms possess fully exposed lone pairs of electrons, which decorate the one-dimensional channels of the resulting framework. researchgate.netnih.govresearchgate.net This configuration creates fruitful and strong hydrogen-bond-accepting sites. researchgate.netchemrxiv.org The inherent basicity and the specific orientation of these nitrogen sites within the ordered porous structure are crucial for the framework's ability to interact with guest molecules, particularly water. nih.govresearchgate.net
Researchers have successfully utilized this compound as a 2-connected building block to construct novel vinylene-linked COFs. nih.govresearchgate.netcolab.ws The synthesis is achieved through a Knoevenagel condensation reaction with multitopic aromatic aldehydes, such as triformyl-substituted derivatives. researchgate.netchemrxiv.orgresearchgate.net This reaction creates stable, nonpolar vinylene (-CH=CH-) linkages, which form the backbone of the extended two-dimensional framework. researchgate.netnih.govresearchgate.net The resulting COFs exhibit high crystallinity, typically with a hexagonal lattice structure and an AA layer stacking mode. researchgate.netchemrxiv.orgresearchgate.netresearchgate.net
| Property | Description/Value | Reference |
|---|---|---|
| Monomers | This compound and a triformyl aromatic derivative | researchgate.netnih.gov |
| Linkage Type | Vinylene (-CH=CH-) | nih.govresearchgate.net |
| Synthesis Method | Knoevenagel Condensation | nih.govresearchgate.net |
| Crystallinity | Highly crystalline with a hexagonal lattice (AA stacking) | researchgate.netchemrxiv.orgresearchgate.net |
| Key Structural Feature | Channels decorated with strong hydrogen-bond accepting cis-azo/azine units | nih.govresearchgate.net |
| Water Uptake Capacity | 0.26 g/g at P/PSTA = 0.2 (25 °C) | nih.govresearchgate.netresearchgate.net |
| Stability | Outstanding hydrolytic stability, durability, and adsorption-desorption retention | nih.govresearchgate.netresearchgate.net |
The combination of strong hydrogen-bond-accepting sites from the pyridazine (B1198779) nitrogens and tailored microporosity endows these COFs with exceptional water harvesting capabilities. nih.govresearchgate.net The materials exhibit steep, stepwise water uptake even at very low relative humidity levels (~10%). researchgate.netchemrxiv.org For instance, one such COF demonstrated a remarkable water uptake of 0.26 g/g at a low relative pressure (P/PSTA = 0.2) at 25°C, a top-tier value among reported COFs. nih.govresearchgate.netresearchgate.net Some pyridazine-based COFs have reached capacities as high as 1.26 g/g at higher humidity (P/PSTA = 0.95, 25 °C). researchgate.netchemrxiv.org Dynamic vapor sorption measurements have confirmed the fast kinetics of water absorption. researchgate.netchemrxiv.orgresearchgate.net Furthermore, cycling tests show that these COFs possess outstanding hydrolytic stability and durability, maintaining their performance over numerous adsorption-desorption cycles, which is essential for practical atmospheric water harvesting applications. nih.govresearchgate.netresearchgate.net
Tailored Pore Sizes, Surface Areas, and Linkage Stability in COFs
Catalytic Utility Beyond Coordination Complexes
While the pyridazine moiety is a known ligand in coordination chemistry, the utility of this compound extends to its role as a fundamental component in organic synthesis.
This compound serves as a versatile building block for the synthesis of a variety of other heterocyclic compounds. The pyridazine ring system is a common structural motif in more complex molecules, and this compound provides a readily available starting material for constructing these targets. Its derivatives are used as key intermediates in the preparation of compounds for the pharmaceutical and agrochemical industries. lookchem.comlookchem.com The reactivity of the pyridazine ring, influenced by the two nitrogen atoms and the methyl substituents, allows for further chemical transformations to create a diverse range of functionalized molecules.
Opto-electronic and Semiconductor Applications
The unique electronic and steric properties of the this compound core, characterized by its planar structure and adjacent sp² nitrogen atoms, make it a valuable component in the field of materials science. These properties are particularly relevant for the development of advanced opto-electronic and semiconductor materials.
Highly Fluorescent Properties and Potential as Sensors/Biosensors
Pyridazine derivatives are recognized for their fluorescent properties, which can be harnessed for developing sensors and biosensors. While specific studies on the fluorescent sensing capabilities of this compound are not extensively detailed in the provided results, the broader class of pyridazine and related pyridine (B92270) compounds shows significant promise. For instance, derivatives of similar heterocyclic compounds are used as fluorescent probes for detecting various analytes. The introduction of specific functional groups onto the pyridazine ring can modulate its fluorescent properties, enabling the design of "turn-on" fluorescent sensors. This principle is demonstrated in other nitrogen-containing heterocycles where structural modifications lead to changes in fluorescence upon interaction with target molecules. rsc.org
Copper(I) iodide complexes with dimethylpyridine ligands, such as 3,4-dimethylpyridine (B51791) and 3,5-dimethylpyridine (B147111), have been investigated as detectors for volatile halogenated compounds. nih.gov The emission of these materials is quenched by structural changes induced by the volatile compounds, and this effect is reversible. nih.gov This suggests a potential application for pyridazine-based materials in chemical sensing.
The development of fluorescent sensors often involves creating a system where the fluorescence is initially "off" and then "turns on" in the presence of a specific analyte. This can be achieved by attaching a quencher to a fluorophore through a linker that is cleaved by the target analyte. While not directly about this compound, research on other heterocyclic fluorescent probes illustrates this concept, where the cleavage of a dinitrobenzenesulfonyl (DNs) group by biothiols leads to a significant increase in fluorescence. rsc.org
Agrochemical Applications: Herbicides and Plant Growth Regulators
The pyridazine chemical structure is a key component in the development of various agrochemicals, including herbicides and plant growth regulators.
Derivatives of pyridazine are used as building blocks for synthesizing agrochemical products. lookchem.com The functional groups on the pyridazine ring can be modified to create compounds with specific biological activities, leading to the development of effective and targeted herbicides and pesticides. lookchem.com For example, certain pyridazinone compounds, which contain a pyridazine core, have shown significant herbicidal activity against undesirable plants while maintaining safety for crops. google.com
The table below summarizes some agrochemical applications of pyridazine and related compounds.
| Application Area | Compound Class/Derivative | Observed Effect |
| Herbicides | Pyridazinone compounds | Significant herbicidal activity against weeds. google.com |
| Herbicides/Pesticides | Chlorinated pyridazine derivatives | Serve as intermediates in the synthesis of agrochemicals. lookchem.comcymitquimica.com |
| Plant Growth Regulators | N-oxide-2,6-dimethylpyridine (Ivin) | Improves growth and productivity of crops like sorghum. mdpi.com |
| Plant Growth Regulators | Succinate-2,6-dimethylpyridine-N-oxide (Poteitin) | Used in combination with pesticides to regulate plant growth. researchgate.net |
Industrial Applications: Solvents and Chemical Intermediates
Beyond its applications in advanced materials and agrochemicals, this compound serves important roles in various industrial processes, primarily as a specialized solvent and a versatile chemical intermediate.
Due to its chemical structure, this compound can be used as a solvent in certain industrial applications. Its properties allow it to dissolve various substances, facilitating chemical reactions and other processes. Related pyridine compounds, such as 2,6-dimethylpyridine (B142122), are also used as solvents in numerous chemical research and industrial settings. smolecule.com
The most significant industrial application of this compound is as a chemical intermediate. It serves as a fundamental building block for the synthesis of a wide range of more complex molecules. Its reactive sites allow for the introduction of various functional groups, making it a versatile precursor for producing pharmaceuticals, agrochemicals, dyes, and other specialty chemicals. lookchem.com The synthesis of various heterocyclic compounds often starts with a pyridazine core, which is then modified to achieve the desired properties of the final product.
The table below outlines the primary industrial uses of this compound.
| Industrial Use | Description |
| Solvent | Used in specific industrial processes to dissolve other substances. |
| Chemical Intermediate | Acts as a starting material for synthesizing a variety of other chemicals, including pharmaceuticals and agrochemicals. |
Medicinal Chemistry and Biological Activity of Pyridazine Derivatives General Context for Research Direction
Broad Spectrum of Biological Activities of Pyridazine (B1198779) Scaffolds
The versatility of the pyridazine nucleus allows for a diverse range of pharmacological activities. sarpublication.com This has been demonstrated by the numerous scientific publications and patents describing their synthesis and biological evaluation. tandfonline.comtandfonline.com Pyridazine derivatives have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, analgesic, antimalarial, anti-trypanosomiasis, antihypertensive, cardiotonic, and antiviral agents. tandfonline.comresearchgate.netacs.org
Antimicrobial Properties (Antibacterial, Antifungal)
Pyridazine derivatives have shown considerable promise as antimicrobial agents. researchgate.net Both pyridazine and its fused heterocyclic derivatives have been a subject of interest for their significant biological importance, including their reported antimicrobial activities. researchgate.net
New pyridazine derivatives have been synthesized and tested in vitro, demonstrating notable activity against Gram-positive bacteria, with particularly impressive results against Sarcina lutea. researchgate.net Some synthesized hydrazone derivatives have shown significant biological activity against various bacteria, including Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov For instance, the hydrazone derivative 15(d) (1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine) was identified as having the highest biological activity among the tested compounds. nih.gov
Further studies have reported the synthesis of novel pyridazinone derivatives that exhibit potent antibacterial activities against several bacterial strains, including methicillin-resistant S. aureus (MRSA), E. coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Salmonella typhimurium. mdpi.com Specifically, compounds 7 and 13 from one study showed strong antibacterial effects against MRSA, P. aeruginosa, and A. baumannii. mdpi.com Chloro derivatives, in particular, have demonstrated high antibacterial activity, with Minimum Inhibitory Concentrations (MICs) lower than the antibiotic chloramphenicol (B1208) against certain Gram-negative bacteria. wiley.com
While many pyridazine derivatives show strong antibacterial action, their efficacy against fungal strains has been less consistent, with some studies reporting no significant antifungal activity within the same concentration ranges. wiley.com However, other research has indicated that certain pyridazinethione derivatives exhibit antimicrobial activity against fungi like Candida albicans. researchgate.net
Table 1: Antibacterial Activity of Selected Pyridazinone Derivatives
| Compound | Target Bacteria | Activity | Reference |
|---|---|---|---|
| Hydrazone derivative 15(d) | S. aureus, S. faecalis, E. coli, P. aeruginosa | Highest biological activity in its series | nih.gov |
| Compound 7 | S. aureus (MRSA), P. aeruginosa, A. baumannii | MIC range: 3.74–8.92 µM | mdpi.com |
| Compound 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | MIC range: 3.74–8.92 µM | mdpi.com |
| Chloro derivatives | E. coli, P. aeruginosa, S. marcescens | MICs: 0.892–3.744 μg/mL | wiley.com |
Anticancer Activity and Cytotoxic Pharmacotherapeutics
The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry, with pyridazinone derivatives in particular showing a broad spectrum of biological activities, including anticancer effects. mdpi.com The search for potent anticancer agents with high selectivity and low toxicity is a major goal in human health, and pyridazine's favorable physicochemical properties make it a central core in many anticancer derivatives. nih.gov
Researchers have synthesized and evaluated numerous novel pyridazine derivatives for their anticancer potential. For example, a series of fused pyridazine derivatives were tested in vitro on colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. aphrc.org One compound, 4a, demonstrated potent anticancer activity against the HCT-116 colon cancer cell line. aphrc.org In another study, newly designed 3,6-disubstituted pyridazine derivatives were evaluated, with compound 9e showing the highest growth inhibition against the majority of the NCI-60 cancer cell lines. acs.org The in vivo anticancer activity of 9e was confirmed in an Ehrlich ascites carcinoma solid tumor animal model. acs.org
The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression. For instance, some pyridazine derivatives have been shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in angiogenesis. jst.go.jp Compounds have exhibited significant VEGFR inhibitory activity against MCF-7 and HCT-116 cancer cell lines, with some showing potency comparable to the established drug imatinib. jst.go.jp
Table 2: Anticancer Activity of Selected Pyridazine Derivatives
| Compound/Derivative | Cancer Cell Line | Key Finding | Reference |
|---|---|---|---|
| Compound 4a | HCT-116 (Colon Cancer) | Potent anticancer activity with an IC50 of 11.90 μM. | aphrc.org |
| Compound 9e | NCI-60 panel | Highest growth inhibition against most cell lines. | acs.org |
| Compound 5b | HCT-116 (Colon Cancer) | Significant cytotoxic activity and high VEGFR kinase inhibitory activity. | jst.go.jp |
| Unsubstituted bis-pyridazinone I | HOP 92 (Non-small cell lung cancer) | Selective anticancer activity with a growth inhibition of 51.45 mM. | mdpi.com |
Anti-inflammatory and Analgesic Effects
Pyridazine and its derivatives have been a significant focus in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that possess both analgesic and anti-inflammatory properties with low ulcerogenicity. sarpublication.com The pyridazinone core is a promising candidate for treating inflammation, and medicinal chemists have modified its structure to create derivatives with enhanced anti-inflammatory properties. bohrium.com
Several studies have synthesized and evaluated pyridazinone derivatives for their analgesic and anti-inflammatory activities. For instance, a series of 6-substituted-3(2H)-pyridazinone derivatives were tested, with four compounds showing significant analgesic effects in the phenylbenzoquinone-induced writhing test. nih.gov Compound 8d from this series, 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone, exhibited anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov The modification of the chemical group at the 6th position of the 3(2H)-pyridazinone ring has been shown to influence these activities. nih.gov
The mechanism of action for the anti-inflammatory effects of some pyridazinone derivatives involves the inhibition of cyclooxygenase-2 (COX-2). bohrium.com Selective COX-2 inhibitors offer advantages over non-selective NSAIDs, including a better gastrointestinal safety profile. bohrium.com Some pyridazinone derivatives have been identified as inhibitors of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, further supporting their anti-inflammatory potential. mdpi.com
Table 3: Anti-inflammatory and Analgesic Activity of Selected Pyridazine Derivatives
| Compound/Derivative | Activity | Key Finding | Reference |
|---|---|---|---|
| 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (emorfazone) | Analgesic and Anti-inflammatory | Marketed as an analgesic and anti-inflammatory drug. | sarpublication.com |
| 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone (Compound 8d) | Anti-inflammatory | Activity similar to indomethacin. | nih.gov |
| 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides (Compound 8e) | Analgesic and Anti-inflammatory | Most potent in its series with no ulcerogenic side effects. | sarpublication.compcbiochemres.com |
| 6-(4-methoxyphenyl)-pyridazinone derivatives | Analgesic | Good analgesic activity. | sarpublication.com |
Antimalarial and Anti-trypanosomiasis Potential
The emergence of drug-resistant strains of malaria parasites necessitates the discovery of new and effective antimalarial agents. Pyridine-containing scaffolds have demonstrated antimalarial activity, and researchers have designed novel compounds by incorporating various pharmacophoric groups onto the pyridine (B92270) nucleus. tandfonline.comtandfonline.com Some pyridine derivatives are thought to inhibit the biosynthesis of fatty acids, which are crucial for the survival of the Plasmodium falciparum parasite. tandfonline.comtandfonline.com
In one study, two series of pyridine derivatives were synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei. tandfonline.comtandfonline.com Compounds 2a, 2g, and 2h showed significant inhibition of parasite multiplication. tandfonline.comtandfonline.com Furthermore, these compounds were tested in vitro against a chloroquine-resistant strain of Plasmodium falciparum, with compound 2g showing promising activity. tandfonline.comtandfonline.com Docking studies suggested that these compounds bind to the active site of the dihydrofolate reductase enzyme, contributing to their antimalarial effects. tandfonline.comtandfonline.com
Pyridazine derivatives have also been investigated for their potential against trypanosomiasis. Human African Trypanosomiasis (HAT) is a fatal disease, and new treatments are urgently needed. nih.govresearchgate.net A pyrazolo[1,5-b]pyridazine (B1603340) scaffold was identified from a high-throughput screening of kinase inhibitors and optimized for the treatment of HAT. nih.gov Optimization of this series led to compounds with improved selectivity for the parasite over human enzymes and enhanced pharmacokinetic properties. nih.gov Certain imidazo[4,5-b]pyridine derivatives have also shown activity against Trypanosoma brucei, the parasite that causes HAT, by inhibiting methionyl-tRNA synthetase. nih.gov
Table 4: Antimalarial and Anti-trypanosomiasis Activity of Selected Pyridazine Derivatives
| Compound/Derivative | Target Organism | Key Finding | Reference |
|---|---|---|---|
| Compound 2g (Pyridine derivative) | Plasmodium falciparum (CQ-resistant) | Promising in vitro activity with an IC50 of 0.0402 µM. | tandfonline.comtandfonline.com |
| Pyrazolo[1,5-b]pyridazine 20g | Trypanosoma brucei brucei | Demonstrated CNS penetration and significant reduction of parasitemia in mice. | nih.gov |
| Imidazopyridazine 20 | Trypanosoma brucei | Good inhibitory effect on methionyl-tRNA synthase (EC50 39 nM). | nih.gov |
| Pyrazole-thiadiazole derivative 2k | Trypanosoma cruzi | Potent antiparasitic activity in a 3D cardiac microtissue model. | mdpi.com |
Antihypertensive and Cardiotonic Activities
Pyridazine derivatives have garnered significant attention for their potential in treating cardiovascular diseases, particularly hypertension and heart failure. tandfonline.comtandfonline.com Several pyridazine-based drugs have reached the clinical market for cardiovascular applications. tandfonline.comtandfonline.com
A number of pyridazine derivatives have been synthesized and screened for their antihypertensive activity. For example, 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives were found to have antihypertensive activity at least as great as that of hydralazine. nih.gov Their mechanism of action is believed to be the direct relaxation of vascular smooth muscle. nih.gov In another study, new 7-substituted-phenyl-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a] researchgate.netnih.govaphrc.orgtriazin-2-imine/one/thione derivatives were synthesized and evaluated for antihypertensive activity, with one compound exhibiting activity greater than the standard drugs. tandfonline.comtandfonline.com
In the realm of cardiotonic agents, pyridazine derivatives have been developed as positive inotropic agents. These compounds are often inhibitors of phosphodiesterase-III (PDE-III), which leads to an increase in the contractility of the heart muscle. jchemrev.com A series of novel pyridazine derivatives structurally related to bipyridine cardiotonics were prepared, and some showed an enhancement of in vitro cardiotonic activity. nih.gov Similarly, a variety of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives were synthesized, and several compounds displayed a clear cardiotonic effect when compared to the known drug levosimendan. nih.gov
Table 5: Antihypertensive and Cardiotonic Activity of Selected Pyridazine Derivatives
| Compound/Derivative | Activity | Key Finding | Reference |
|---|---|---|---|
| 3-Hydrazinocycloheptyl[1,2-c]pyridazine | Antihypertensive | Activity at least as great as hydralazine. | nih.gov |
| 7-(biphenyl-4-yl)-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a] researchgate.netnih.govaphrc.orgtriazin-2-imine (4p) | Antihypertensive | More active than reference standard drugs in its study. | tandfonline.comtandfonline.com |
| 4,5-dihydro-6-[4-(H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones | Cardiotonic | A new class of positive inotropic agents. | acs.org |
| Bemoradan | Cardiotonic | A potent and selective inhibitor of PDE-III. | jchemrev.com |
Antiviral Activities (e.g., SARS-CoV-2)
While the exploration of pyridazine derivatives for antiviral activity is an ongoing area of research, some studies have indicated their potential. Imidazopyridazine derivatives, for instance, have been reported to possess various pharmacological activities, including antiviral effects. rsc.org The structural versatility of the pyridazine scaffold makes it a promising platform for the design of novel antiviral agents.
Research into the specific antiviral activity of pyridazine derivatives against viruses like SARS-CoV-2 is an emerging field. The broad biological profile of this class of compounds suggests that they could be valuable leads in the development of new antiviral therapies. Further investigation is required to fully elucidate the antiviral potential of pyridazine derivatives and their mechanisms of action against specific viral targets.
Other Biological Activities (e.g., Anti-Parkinsonian, Glycosidase Inhibitors)
Beyond the more commonly cited activities, the pyridazine scaffold is instrumental in developing agents for other specific therapeutic targets.
Anti-Parkinsonian Activity The pyridazine core is a key structural element in the development of novel treatments for movement disorders like Parkinson's disease. Research into M4 muscarinic acetylcholine (B1216132) receptor antagonists, which have shown anti-parkinsonian efficacy, has utilized pyridazine derivatives. nih.gov For example, synthetic routes starting with 3,6-dichloropyridazine (B152260) have been employed to create potent and selective M4 antagonists. nih.gov In other research, a derivative of 3,6-dimethylpyridazine, specifically 1-(4-cyano-5,6-dimethyl-pyridazin-3-yl)-N-methyl-piperidine-4-carboxamide, was synthesized and evaluated in the context of identifying inhibitors for USP8, a deubiquitinase implicated in Parkinson's disease. researchgate.net Furthermore, other pyridine derivatives have also been evaluated as potential anti-parkinsonian agents. tandfonline.com
Glycosidase Inhibitors Pyridazine-containing compounds have been identified as potent glycosidase inhibitors, which are important in managing type 2 diabetes. scholarsresearchlibrary.com The inhibition of enzymes like α-glucosidase can slow carbohydrate digestion and help control blood glucose levels. Current time information in Bangalore, IN. Studies have shown that hybrid molecules incorporating the pyridazine ring exhibit significant α-glucosidase inhibitory activity. For instance, a series of novel pyridazine-triazole hybrid molecules demonstrated strong inhibition of rat intestinal α-glucosidase, with one compound showing potency 100 times greater than the standard drug, acarbose. Current time information in Bangalore, IN.researchgate.net Similarly, novel benzofuran-pyridazine derivatives have shown remarkable inhibitory potential against the α-glucosidase enzyme. These findings highlight that the pyridazine scaffold is a valuable pharmacophore for designing new and effective α-glucosidase inhibitors. Current time information in Bangalore, IN.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyridazine derivatives by systematically modifying their structure to enhance potency and selectivity.
Mimicry of Pharmacophores in Hedgehog Inhibitors
The this compound moiety has proven to be an effective pharmacophore in the design of Hedgehog (Hh) signaling pathway inhibitors, which are a focus for anticancer drug development. preprints.orggrafiati.com The Hh pathway is critical in embryonic development and its aberrant activation is linked to various cancers.
In a notable study, researchers designed a series of novel Hh pathway inhibitors by replacing the bicyclic phthalazine (B143731) core of a known inhibitor, Taladegib, with the this compound scaffold. grafiati.com This bioisosteric replacement resulted in compounds that retained potent inhibitory activity. The in vitro Gli-luciferase assay confirmed that the new dimethylpyridazine-based scaffold was highly effective. grafiati.com Further optimization led to the discovery of compound 11c , which exhibited an exceptionally high inhibitory potency with an IC₅₀ value of 2.33 nM, comparable to the lead compound Taladegib. grafiati.com This demonstrates that the this compound core can effectively mimic the structural and electronic features of more complex ring systems required for potent inhibition of the Hh pathway. preprints.org
Influence of Substituents on Biological Activity
The biological activity of pyridazine-based compounds is highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net SAR studies reveal that even minor modifications can lead to significant changes in potency and selectivity.
The critical role of the pyridazine scaffold itself was highlighted in SAR studies of a pre-mRNA splicing modulator (69 ), where the pyridazine ring was found to be a crucial structural element. nih.gov When the pyridazine core was replaced with isomeric pyridines, pyrimidines, or a pyrazine (B50134), the resulting compounds failed to show significant activity, demonstrating the unique contribution of the pyridazine ring to the molecule's function. nih.gov
Role as Pharmaceutical Intermediates and Drug Development
The this compound scaffold and its halogenated analogs are valuable building blocks in the synthesis of more complex pharmaceutical agents. preprints.org Its structure allows for versatile functionalization, making it a key intermediate in drug discovery and development. Current time information in Bangalore, IN.preprints.org
Compounds such as 3,6-dichloro-4,5-dimethylpyridazine (B1321573) and 3-chloro-5,6-dimethylpyridazine-4-carbonitrile (B1296413) serve as versatile synthetic intermediates for creating diverse chemical libraries for drug screening programs. Current time information in Bangalore, IN. The reactivity of the chlorine atoms at the C-3 and C-6 positions allows for straightforward nucleophilic substitution, enabling the introduction of various functional groups. This reactivity is exploited in the synthesis of a wide range of therapeutic agents, including potential treatments for cancer. Current time information in Bangalore, IN. Additionally, related compounds like 4,5-dimethylpyridazine-3,6-diol (B1361590) are also utilized as pharmaceutical intermediates. The use of this compound and its derivatives as starting materials facilitates the construction of medicinally relevant compounds for ongoing research into new therapies. preprints.org
Molecular Interactions and Mechanisms of Action
The mechanism of action for this compound derivatives involves specific interactions with molecular targets, which are governed by the compound's electronic and structural properties.
Ligand-Binding to Metal Ions
The this compound molecule can function as a ligand, binding to metal ions to form stable complexes. preprints.org This coordination chemistry is a key aspect of its molecular interactions. The two adjacent sp² hybridized nitrogen atoms in the pyridazine ring are electron-donating and can act as coordination sites for metal ions. preprints.org
While specific studies on this compound complexes are part of broader coordination chemistry, research on related fused pyridazine systems provides insight into this behavior. A study on 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a fused pyridazine derivative, demonstrated its ability to act as a ligand, coordinating with various metal ions including Mn(II), Pd(II), and Fe(III). Infrared data suggested that the ligand coordinates to the metal ions through the nitrogen atom of its amino group. The ability of the pyridazine nitrogen atoms to engage in metal ion binding is a fundamental property that can influence the biological activity and mechanism of action of its derivatives.
Participation in Electron Transfer Reactions
The electron-deficient nature of the pyridazine ring system, including this compound, allows it to participate in electron transfer reactions. This reactivity is fundamental to its utility in various chemical processes and is a key aspect of its potential biological activity. The addition of electron-donating methyl groups at the 3 and 6 positions influences the electron density of the pyridazine ring, which in turn affects its redox properties.
A computational study investigated the reductive ring contraction of 1,2-pyridazines, including this compound, using a combination of zinc and trifluoroacetic acid. core.ac.uk The reaction proceeds through a sequential mechanism involving the addition of four electrons and five protons. core.ac.uk The energetics of these electron and proton transfer steps were analyzed, revealing that the stability of intermediates is crucial for the reaction to proceed. For this compound, the electron-donating methyl groups were found to influence the stability of charged intermediates formed during the reduction process. core.ac.uk
In a separate line of research, the Signal Amplification By Reversible Exchange (SABRE) technique, which involves polarization transfer from parahydrogen, was used to study substituted pyridazines. nih.gov Although this compound presents a greater steric challenge compared to its monosubstituted counterparts, it was observed to form an active SABRE complex with an iridium catalyst. nih.gov This complex formation is a prerequisite for the polarization transfer, which is a form of controlled energy transfer. A 129-fold signal enhancement for its H4/5 proton resonance was achieved, demonstrating its participation in these specialized transfer processes, though the efficiency was reduced compared to less sterically hindered pyridazines. nih.gov
The electrochemical behavior of pyridazine derivatives has also been explored. While specific cyclic voltammetry data for this compound was not detailed in the reviewed literature, studies on related pyridine derivatives show that the reduction potentials are influenced by the nature and position of substituents. mdpi.com Electron-donating groups, such as the methyl groups in this compound, generally make the reduction potential more negative compared to unsubstituted or electron-withdrawn analogues. mdpi.com
Table 1: Summary of Electron Transfer-Related Studies on this compound
| Study Type | Method/Technique | Key Finding | Reference |
|---|---|---|---|
| Computational Chemistry | Density Functional Theory (DFT) | Analyzed the multi-step electron and proton transfer in the reductive ring contraction of this compound. | core.ac.uk |
| Hyperpolarization Study | Signal Amplification By Reversible Exchange (SABRE) | Forms an active complex, enabling polarization transfer with a 129-fold signal gain, though sterically hindered. | nih.gov |
| General Reactivity | Chemical Synthesis and Analysis | The electron-deficient ring participates in various reduction and oxidation reactions. | |
Interaction with Specific Molecular Targets and Pathways
The biological activity of this compound and its derivatives stems from their interactions with specific biomolecular targets, which can modulate various cellular pathways. The core pyridazine structure serves as a versatile scaffold in medicinal chemistry, and the methyl groups at the 3 and 6 positions influence its steric and electronic properties, which in turn affect its binding to targets. researchgate.net
While direct studies on the biological targets of the parent this compound are limited in the available literature, research on its derivatives provides significant insight into its potential applications. For instance, derivatives of dimethylpyridines have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation and cancer chemoprevention. mdpi.com The pyridazine core is also recognized for its properties in molecular recognition, including its capacity for hydrogen bonding and π-π stacking, which are crucial for drug-target interactions. researchgate.net
In the context of materials science with biological applications, this compound has been used as a building block for creating covalent organic frameworks (COFs). researchgate.net These materials are designed with specific pore sizes and surface areas, and the pyridazine's dual sp² nitrogen atoms are noted for their hydrogen-bonding capabilities within these structures.
Although not this compound itself, the closely related compound 3-amino-4,6-dimethylpyridine has been identified as an inhibitor of UHRF1 (Ubiquitin-like with PHD and RING finger domains 1). medchemexpress.commedchemexpress.cn It targets a specific binding cavity within the UHRF1 TTD domain, disrupting the interaction between UHRF1 and LIG1, which has implications for DNA methylation and cancer research. medchemexpress.cn This highlights how the dimethylated heterocyclic scaffold can be functionalized to interact with specific protein targets.
Table 2: Investigated Biological Contexts for Dimethylpyridazine Scaffolds
| Research Area | Target/Pathway | Compound Type | Key Observation | Reference |
|---|---|---|---|---|
| Anti-inflammatory / Anticancer | Cyclooxygenase (COX) Enzymes | Derivatives of Dimethylpyridine | The dimethylpyridine scaffold is used to develop selective COX inhibitors for chemoprevention. | mdpi.com |
| Cancer Research | UHRF1-LIG1 Interaction | 3-Amino-4,6-dimethylpyridine | A functionalized analogue disrupts a key protein-protein interaction involved in DNA methylation. | medchemexpress.commedchemexpress.cn |
| Materials Science | Covalent Organic Frameworks (COFs) | this compound | Used as a structural unit, leveraging its hydrogen-bonding capacity for creating functional materials. | researchgate.net |
Molecular Docking for Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding affinity and mode of interaction between a ligand and its target protein.
While specific molecular docking studies focusing solely on this compound were not found in the reviewed literature, numerous studies have been performed on its derivatives to predict their binding to various biological targets. These studies underscore the utility of the dimethylpyridine/pyridazine core as a scaffold for developing potent inhibitors.
For example, molecular docking has been instrumental in understanding the binding interactions of dimethylpyridine derivatives with the active sites of COX-1 and COX-2 enzymes. mdpi.com In one study, Schiff base derivatives of a 4,6-dimethylpyridine carboxamide were synthesized and evaluated. mdpi.com Molecular docking was performed to characterize their binding mode within the catalytic sites of both COX isozymes, helping to explain the experimental inhibitory activities. mdpi.com The results indicated that certain derivatives showed significant inhibitory activity, and the docking simulations provided insights into the specific amino acid interactions driving this affinity. mdpi.com
Similarly, docking studies have been conducted on N-Mannich bases of 1,3,4-oxadiazole (B1194373) that incorporate a 4,6-dimethylpyridine scaffold. mdpi.comnih.gov These computational analyses were used to support experimental findings on the compounds' anticancer activities by predicting their non-covalent interactions with target receptors. mdpi.com The studies found that the examined molecules exhibited binding affinities comparable to reference drugs. mdpi.com
In another computational study, cyclization products derived from 3,5-diacetyl-2,6-dimethylpyridine (B1595985) were evaluated for potential antiviral activity using molecular docking. nih.gov The results showed that some of these derivatives had higher predicted binding affinities for selected protein targets than known antiviral drugs, suggesting they are promising candidates for further investigation. nih.gov These examples collectively demonstrate that while this compound itself may not be the final active molecule, its core structure is a valuable component in ligands designed and optimized using molecular docking techniques.
Table 3: Application of Molecular Docking to Dimethyl-Heterocycle Derivatives
| Derivative Class | Target Enzyme/Protein | Purpose of Docking | Reference |
|---|---|---|---|
| Schiff Bases of Dimethylpyridine | Cyclooxygenase (COX-1/COX-2) | To understand binding interactions and explain inhibitory activity. | mdpi.com |
| N-Mannich Bases of Dimethylpyridine | Various Cancer-Related Receptors | To study non-covalent interactions and support experimental anticancer data. | mdpi.comnih.gov |
| Cyclization Products of Diacetyl-dimethylpyridine | Viral Protein Targets | To evaluate potential biological activity and compare binding affinity with known drugs. | nih.gov |
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Amino-4,6-dimethylpyridine |
| Trifluoroacetic acid |
| Zinc |
| Parahydrogen |
| UHRF1 |
| LIG1 |
| Nevirapine |
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways
While traditional methods like the cyclocondensation of 1,4-diones with hydrazine (B178648) are well-established, future research is focused on developing more efficient, sustainable, and versatile synthetic routes to 3,6-dimethylpyridazine and its derivatives. Key areas of exploration include the adoption of modern synthetic technologies and the discovery of novel catalytic systems.
Emerging techniques such as photocatalysis and flow chemistry are poised to revolutionize the synthesis of pyridazine (B1198779) derivatives. For instance, visible-light catalysis using reagents like eosin (B541160) Y has been shown to facilitate cyclocondensation reactions at room temperature, offering a greener alternative to conventional heating methods. Similarly, continuous-flow microreactor systems can dramatically reduce reaction times from hours to minutes by improving heat and mass transfer, leading to higher conversion rates.
Another promising avenue is the development of novel catalytic approaches for functionalizing the pyridazine core. This includes hetero-Diels-Alder reactions, which allow for the one-step synthesis of highly substituted pyridazines with high purity, often without the need for complex purification steps. researchgate.net Research into phosphine-catalyzed Rauhut-Currier/Diels-Alder sequences is also opening up pathways to unique tetra-substituted 1,6-dihydropyridazines, which can be easily aromatized to the corresponding pyridazine derivatives. researchgate.net The development of new palladium-catalyzed coupling reactions and ruthenium-catalyzed methods starting from different precursors like alkyne diols are also expanding the synthetic toolkit available to chemists. liberty.edu
| Synthetic Method | Key Features | Potential Advantages |
| Photocatalytic Synthesis | Utilizes visible-light catalysis (e.g., with eosin Y). | Room temperature reactions, energy efficiency, green chemistry. |
| Flow Chemistry | Employs microreactor systems for continuous production. | Drastically reduced reaction times, improved heat/mass transfer, higher conversion. |
| Inverse Electron Demand Diels-Alder (iEDDA) | One-step synthesis of highly substituted pyridazines. researchgate.net | High purity products, minimal need for purification. researchgate.net |
| Ruthenium Catalysis | Utilizes alkyne diols as starting materials. liberty.edu | Access to diverse pyridazine structures. liberty.edu |
Deeper Mechanistic Understanding of Complex Reactions
A more profound understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The electron-donating methyl groups at the 3- and 6-positions significantly influence the ring's electron density, generally directing electrophilic substitutions to the 4-position. Future research will likely employ a combination of advanced spectroscopic techniques and computational modeling to elucidate the intricate details of these reactions.
For example, investigating the H/D exchange reaction of metal complexes containing pyridazine-derived ligands can shed light on the transformation of imines and 1,3-hydrogen rearrangements. jst.go.jp Studies using bases like 2,6-dimethylpyridine (B142122) have revealed that such reactions can proceed through distinct fast and slow processes, allowing for the detailed elucidation of the reaction mechanism and the calculation of second-order rate constants for different steps. jst.go.jp
Quantum-chemical studies, particularly using Density Functional Theory (DFT), are becoming indispensable for mapping reaction pathways. i-repository.netnih.gov These computational methods can model the formation of pre-reaction complexes, calculate the energy barriers of transition states, and explain observed regioselectivity. For instance, DFT calculations have been used to study the cyclization reaction between 3,5-diacetyl-2,6-dimethylpyridine (B1595985) and salicylic (B10762653) aldehyde, showing that the formation of a stable pre-reaction complex with three hydrogen bonds dictates the reaction outcome. nih.gov Such studies provide insights that are often difficult to obtain through experimental means alone.
Design and Synthesis of Advanced this compound-Based Materials
The rigid, planar, and electron-rich nature of the this compound unit makes it an attractive building block for the creation of advanced functional materials. Future research is directed towards incorporating this scaffold into polymers, organic semiconductors, and porous frameworks to harness its unique electronic and structural properties.
A particularly exciting area is the development of Covalent Organic Frameworks (COFs) using this compound as a linker. researchgate.net The sp² nitrogen atoms in the pyridazine ring act as strong hydrogen-bond accepting sites. researchgate.net This feature has been exploited to create vinylene-linked COFs with one-dimensional channels that exhibit exceptional and stepwise water absorption capabilities, making them promising for applications in water harvesting and humidity control. researchgate.net
Furthermore, the aromatic and heterocyclic nature of pyridazine derivatives suggests their potential use in organic electronics. liberty.edusmolecule.com Research into aryl-substituted pyridazines is driven by their potential as organic semiconductors. liberty.edu The ability to tune the electronic properties through substitution on the pyridazine ring could lead to the development of new materials for applications such as organic light-emitting diodes (OLEDs) or hole-transporting layers in solar cells. smolecule.com
Targeted Biological Activity Investigations and Drug Discovery Programs
The pyridazine scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives are actively being investigated in drug discovery programs. nih.govbohrium.com The this compound core, in particular, has served as a starting point for the design of potent and selective inhibitors of various biological targets. Future efforts will focus on expanding the range of targets and optimizing the therapeutic properties of these compounds.
A notable success has been the development of this compound derivatives as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in several cancers. nih.gov By replacing the phthalazine (B143731) core of a known inhibitor, Taladegib, with the dimethylpyridazine scaffold, researchers have developed new compounds with nanomolar inhibitory potency. nih.gov One such derivative, compound 11c , demonstrated an IC₅₀ value of 2.33 nM and showed encouraging in vivo efficacy in a mouse medulloblastoma allograft model. nih.gov
Future research will continue to explore derivatives of this compound as kinase inhibitors. bohrium.com The 1,2,4-Triazolo[4,3-b]pyridazine scaffold, accessible from pyridazine precursors, is of particular interest for targeting various kinases implicated in cancer. bohrium.com Structure-activity relationship (SAR) studies have shown that the choice of linker groups is crucial for activity, with amide-linked analogues often showing superior results. bohrium.com In vivo studies and exploration of a wider range of tumor models are the logical next steps for these promising anticancer agents. bohrium.com The establishment of integrated drug discovery programs that bring together academic and industry researchers will be vital to advance these novel compounds from the laboratory to clinical trials. stanford.edu
| Derivative Class | Biological Target | Key Findings |
| Dimethylpyridazine-based compounds | Hedgehog (Hh) Signaling Pathway | Compound 11c showed an IC₅₀ of 2.33 nM and in vivo efficacy. nih.gov |
| 1,2,4-Triazolo[4,3-b]pyridazine analogues | Various Kinases | Amide-linked analogues showed favorable anticancer activity; compound 8l was most active against MV4-11 cell line (IC₅₀ = 1.5 µM). bohrium.com |
| Pyridazine-based Schiff bases | Cyclooxygenases (COX-1/COX-2) | Certain derivatives showed significant COX-1 inhibitory activity, suggesting potential for chemoprevention. mdpi.com |
Integration of Computational and Experimental Approaches for Predictive Modeling
The synergy between computational modeling and experimental validation is a powerful paradigm that will continue to drive research on this compound. Predictive modeling allows for the rational design of molecules and reactions, saving significant time and resources. Future work will see a deeper integration of these approaches to predict a wide range of properties, from chemical reactivity to biological activity.
Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to predict molecular structures, thermochemical properties, and electronic spectra. scirp.org For example, DFT calculations have been employed to study charge transfer complexes involving dimethylpyridine derivatives, providing insights into their stability and the nature of their intermolecular interactions. scirp.org These theoretical results can then be confirmed and refined by experimental data from techniques like NMR and UV-Vis spectroscopy. scirp.org
In the realm of materials science and chemical engineering, group contribution methods like DISQUAC are used to predict the thermodynamic excess properties of mixtures containing dimethylpyridines. matec-conferences.orgmatec-conferences.org This is essential for the design of separation processes. matec-conferences.org More advanced machine learning approaches, such as hierarchical matrix completion, are also being developed to predict mixture properties with even greater accuracy, using existing experimental data to train the models. researchgate.net
For drug discovery, molecular docking is a key computational tool used to predict the binding affinity and orientation of this compound derivatives within the active sites of target proteins. nih.govmdpi.commdpi.com This allows for the virtual screening of large compound libraries and helps to explain the structure-activity relationships observed experimentally. For instance, docking studies on N-Mannich bases derived from a dimethylpyridine scaffold helped to elucidate their interactions with cancer-related receptors. mdpi.com This integrated approach, combining synthesis, biological evaluation, and computational modeling, is essential for the efficient development of new therapeutic agents. mdpi.comnih.gov
Q & A
What are the established synthesis routes for 3,6-dimethylpyridazine, and how do reaction conditions influence yields?
Basic
this compound can be synthesized via two primary routes: (1) from 2,5-dimethylfuran through oxidative ring expansion, and (2) from 3-hexyn-2,5-diol via cyclization, achieving ~40% yield . Microwave-assisted synthesis, as demonstrated for structurally analogous pyridazines (e.g., 3,6-dichloropyridazine), offers improved reaction efficiency and reduced time compared to conventional heating . Yield optimization depends on catalysts (e.g., acid or base mediators), temperature control, and solvent polarity. For example, polar aprotic solvents like DMF enhance cyclization efficiency in diol-based routes .
What spectroscopic and crystallographic methods are critical for characterizing this compound?
Basic
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm methyl group positions and aromatic proton splitting patterns.
- Mass spectrometry (MS) for molecular ion validation (e.g., m/z = 124 for C₆H₈N₂).
- X-ray crystallography to resolve bond lengths and angles, as applied to structurally similar triazolopyridazines .
- Infrared (IR) spectroscopy to identify C-H stretching modes (~2900 cm⁻¹ for methyl groups) and pyridazine ring vibrations.
Structural data for analogs (e.g., 3,6-dichloropyridazine) are available in PubChem and NIST Chemistry WebBook , providing reference benchmarks.
How do methyl substituents influence the reactivity of pyridazine in substitution reactions?
Basic
The electron-donating methyl groups at positions 3 and 6 increase the electron density of the pyridazine ring, directing electrophilic substitutions to the 4-position. This contrasts with electron-withdrawing substituents (e.g., -CF₃), which deactivate the ring . For example, in reduction or protonation studies, methyl-substituted pyridazines exhibit lower activation energies compared to unsubstituted analogs due to enhanced resonance stabilization .
What mechanistic insights explain the substituent-dependent reaction profiles of this compound?
Advanced
Kinetic studies comparing this compound (electron-donating) with trifluoromethyl or ketone-substituted analogs (electron-withdrawing) reveal distinct reaction pathways. For instance, methyl groups stabilize transition states in protonation reactions, as shown by computational reaction profiles (Figure 3, ). The reduced energy barrier correlates with increased nucleophilicity at the 4-position, validated via Hammett σ constants and DFT-calculated charge distributions .
How can density functional theory (DFT) predict thermochemical and electronic properties of this compound?
Advanced
Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms accurately predict bond dissociation energies, ionization potentials, and electron affinities . For example, thermochemical atomization energies for methyl-substituted heterocycles show <3 kcal/mol deviation from experimental data when using Becke’s three-parameter functional . Basis sets (e.g., 6-311++G(d,p)) are critical for modeling methyl group hyperconjugation effects on aromaticity .
How should researchers address discrepancies in synthetic yields or regioselectivity across studies?
Advanced
Contradictions in yields (e.g., 40% vs. lower in diol-based routes ) often stem from solvent purity, catalyst loading, or heating methods. Methodological solutions include:
- Design of Experiments (DoE) to optimize variables like temperature and solvent ratios.
- Microwave-assisted synthesis to enhance reproducibility, as shown for dichloropyridazine derivatives .
- Kinetic isotope effects (KIE) or isotopic labeling to trace regioselectivity in ambiguous reactions .
What strategies validate computational predictions against experimental data for this compound derivatives?
Advanced
Cross-validation involves:
- Benchmarking DFT-calculated vibrational spectra (IR/Raman) against experimental data from NIST .
- Correlating computed HOMO-LUMO gaps with electrochemical measurements (e.g., cyclic voltammetry).
- Comparing predicted reaction barriers (e.g., protonation) with kinetic studies using stopped-flow techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
